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  • Product: (R)-Bifonazole
  • CAS: 91487-85-3

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Absolute Configuration of (R)-Bifonazole: A Comprehensive Technical Guide

Executive Summary Bifonazole (1-[(biphenyl-4-yl)(phenyl)methyl]-1H-imidazole) is a potent, broad-spectrum imidazole antifungal agent[1]. Its primary pharmacodynamic mechanism involves the inhibition of fungal cytochrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifonazole (1-[(biphenyl-4-yl)(phenyl)methyl]-1H-imidazole) is a potent, broad-spectrum imidazole antifungal agent[1]. Its primary pharmacodynamic mechanism involves the inhibition of fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis. The molecule possesses a single stereogenic center at the C7 methine carbon, yielding two enantiomers: (R)-bifonazole and (S)-bifonazole[2]. While clinically administered as a racemate, isolating the enantiomers and determining their absolute configuration is critical for rational drug design, understanding target-site stereoselectivity, and optimizing pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of the crystal structure, chiral resolution, and target-binding mechanisms of (R)-bifonazole.

Chiral Resolution and Absolute Configuration Assignment

The synthesis of enantiopure bifonazole requires either asymmetric catalytic synthesis or the precise resolution of the racemic mixture. High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs) serves as the gold standard for this separation[2].

Causality in Chromatographic Design

The selection of a cellulose-based CSP (e.g., Chiralcel OD, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) is not arbitrary. Bifonazole contains a highly conjugated biphenyl system, an isolated phenyl ring, and an imidazole moiety[1]. The carbamate linkages on the CSP provide critical hydrogen-bonding sites (N-H and C=O) that interact with the unprotonated nitrogen of the imidazole ring. Simultaneously, the 3,5-dimethylphenyl groups on the CSP engage in stereoselective π-π stacking with bifonazole's aromatic rings. This multi-point interaction model dictates the differential retention times of the (R) and (S) enantiomers.

Dual-Orthogonal Configuration Assignment

To definitively assign the absolute configuration of the isolated enantiomers, a dual-orthogonal analytical approach is employed:

  • Circular Dichroism (CD) Spectroscopy : CD provides a non-destructive method to probe stereochemistry by analyzing the differential absorption of left and right circularly polarized light. The chiroptical properties of (R)- and (S)-bifonazole exhibit perfectly specular Cotton effects[2].

  • Single-Crystal X-Ray Diffraction (SCXRD) : The absolute structure is unequivocally confirmed via SCXRD using anomalous dispersion. For light-atom structures like bifonazole ( C22​H18​N2​ ), Copper-Kα radiation is strictly required to generate a sufficient anomalous scattering signal ( Δf′′ ) to calculate a reliable Flack parameter.

ChiralResolution Racemate Racemic Bifonazole (R/S Mixture) HPLC Chiral HPLC Separation (Chiralcel OD CSP) Racemate->HPLC R_Enant (R)-Bifonazole Fraction HPLC->R_Enant S_Enant (S)-Bifonazole Fraction HPLC->S_Enant Validation Purity Validation (Analytical HPLC, ee > 99%) R_Enant->Validation CD Circular Dichroism (CD) Spectroscopy Validation->CD SCXRD Single-Crystal X-Ray Diffraction (Cu-Kα) Validation->SCXRD AbsConfig Absolute Configuration Assignment (Flack ≈ 0) CD->AbsConfig Chiroptical Data SCXRD->AbsConfig Anomalous Dispersion

Fig 1: Workflow for chiral resolution and absolute configuration assignment of (R)-bifonazole.

Crystallographic Profiling of Bifonazole

In the solid state, racemic bifonazole crystallizes in the monoclinic space group P21​/c [1]. The crystal lattice is defined by alternating layers of (R) and (S) enantiomers propagating along the c-axis.

Intermolecular Interactions and Lattice Stability

The structural integrity of the bifonazole crystal is maintained by a robust three-dimensional network of intermolecular interactions[1]:

  • Hydrogen Bonding : Weak but highly directional C−H⋯N interactions occur between the methine/aromatic protons and the unprotonated nitrogen (N2) of the imidazole ring.

  • π-π and C-H···π Stacking : The biphenyl and phenyl rings engage in extensive edge-to-face and face-to-face stacking, minimizing the free volume within the unit cell and stabilizing the lattice[1].

Recent extensive calorimetric characterizations indicate that bifonazole does not exhibit polymorphism under standard thermal treatments[3]. While the drug can be amorphized by rapid cooling from the melt, reheating at moderate scanning rates invariably results in recrystallization back to the stable monoclinic form[3].

Quantitative Crystallographic Data

Table 1: Crystallographic Parameters of Racemic Bifonazole

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P21​/c [1]
Unit Cell a (Å) 7.9737 (7)[1]
Unit Cell b (Å) 6.2591 (6)[1]
Unit Cell c (Å) 33.265 (3)[1]
β Angle (°) 93.805 (8)[1]
Volume (ų) 1656.5 (3)[1]
Z (Molecules/Unit Cell) 4[1]

Structural Biology: Cytochrome P450 Target Interaction

The binding of bifonazole to cytochrome P450 enzymes induces profound conformational plasticity. High-resolution crystallographic studies of mammalian CYP2B4 (a structural surrogate for studying azole interactions, PDB: 2BDM) bound to bifonazole reveal an unprecedented "open" conformation of the enzyme's active site[4].

The Induced-Fit Mechanism

Unlike smaller ligands that fit into the native U-shaped cleft of ligand-free CYP2B4, the bulky biphenyl moiety of bifonazole forces a massive structural rearrangement[4]. The imidazole nitrogen coordinates directly with the heme iron at the bottom of the active site cleft. To accommodate the rigid biphenyl tail, Helix I of the enzyme bends by approximately 15 degrees[4]. This induced-fit mechanism highlights the structural plasticity of the putative membrane-binding motifs involved in substrate access[4].

CYPBinding Apo Apo-CYP450 (Closed Conformation) Ligand (R)-Bifonazole Entry Apo->Ligand Coordination Heme-Iron Coordination (Imidazole N - Fe) Ligand->Coordination Steric Steric Accommodation (Biphenyl Moiety) Ligand->Steric Holo Holo-CYP450 Complex (Open Conformation) Coordination->Holo Helix Helix I Bending (~15 Degrees) Steric->Helix Helix->Holo

Fig 2: Conformational plasticity and induced-fit binding of (R)-bifonazole to Cytochrome P450.

Experimental Protocols

Protocol 1: Chiral Resolution and CD Validation

This protocol outlines the self-validating isolation of (R)-bifonazole.

  • Sample Preparation : Dissolve 50 mg of racemic bifonazole in 1 mL of a mobile phase mixture consisting of n-hexane and ethanol (70:30 v/v).

  • Chromatographic Separation : Inject the solution onto a semipreparative Chiralcel OD column (250 mm × 10 mm, 5 μm). Maintain a flow rate of 3.0 mL/min and monitor UV absorbance at 254 nm.

    • Causality: The 70:30 non-polar/polar solvent ratio ensures that the analyte partitions effectively into the chiral cavities of the stationary phase without disrupting the critical hydrogen-bonding interactions.

  • Fraction Collection & Validation : Collect the baseline-resolved peaks. To validate the system, reinject an aliquot of each fraction onto an analytical Chiralcel OD column. Proceed only if the enantiomeric excess (ee) is > 99%.

  • CD Spectroscopy : Dissolve the enantiopure (R)-fraction in absolute ethanol to a concentration of 0.1 mg/mL. Record the CD spectrum from 200 to 400 nm at 25°C. Compare the experimental Cotton effects against Time-Dependent Density Functional Theory (TD-DFT) simulations to tentatively assign the absolute configuration[2].

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

This protocol details the definitive assignment of the absolute configuration.

  • Crystal Growth : Dissolve 10 mg of enantiopure (R)-bifonazole in 2 mL of a methanol/water mixture. Pierce the cap of the vial with a 22-gauge needle to allow for slow solvent evaporation at 20°C[1].

    • Causality: Slow evaporation provides the thermodynamic control required to grow defect-free, single crystals suitable for high-resolution diffraction.

  • Data Collection : Select a crystal with dimensions approximating 0.20 × 0.20 × 0.04 mm[1]. Mount it on a diffractometer equipped with a Cu-Kα radiation source ( λ=1.5418 Å) and cool to 150 K using a nitrogen stream.

    • Causality: Cu-Kα radiation is strictly necessary for light-atom structures (containing only C, H, N) to maximize the anomalous dispersion effects required for absolute structure determination.

  • Structure Solution and Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine against F2 using full-matrix least-squares (e.g., SHELXL). Treat all hydrogen atoms as riding on their parent atoms[1].

  • System Validation (Flack Parameter) : Calculate the Flack parameter ( x ). A self-validating refinement will yield a Flack parameter of 0.0(1) , confirming the (R)-absolute configuration. A value near 1.0 indicates the inverted (S)-configuration.

Table 2: Validation Metrics for Configuration Assignment

TechniqueValidation ParameterTarget / Observation
Chiral HPLC Enantiomeric Excess (ee)> 99% (via analytical reinjection)
CD Spectroscopy Chiroptical SignalSpecular Cotton effects between fractions
SCXRD Radiation SourceCu-Kα ( λ=1.5418 Å)
SCXRD Flack Parameter ( x ) 0.0±0.1 for correct absolute structure

References

  • Botta, M., Corelli, F., Gasparrini, F., Messina, F., & Mugnaini, C. "Chiral Azole Derivatives. 4. Enantiomers of Bifonazole and Related Antifungal Agents: Synthesis, Configuration Assignment, and Biological Evaluation." The Journal of Organic Chemistry, 2000. URL:[Link]

  • Zhao, Y., et al. "1-[(Biphenyl-4-yl)(phenyl)methyl]-1H-imidazole (bifonazole)." ScienceOpen / Acta Crystallographica Section E, 2008. URL:[Link]

  • Zhao, Y., et al. "Structure of Cytochrome P450 2B4 with Bound Bifonazole." RCSB Protein Data Bank (PDB: 2BDM) / Journal of Biological Chemistry, 2006. URL:[Link]

  • Sonaglioni, D., et al. "Bifonazole: a missing case of polymorphism." Journal of Thermal Analysis and Calorimetry, 2024. URL:[Link]

Sources

Exploratory

(R)-Bifonazole: Elucidating the Stereoselective Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive examination of the inhibitory mechanism of (R)-bifonazole against fungal lanosterol 14α-demethylase (CYP51), a cornerstone enzyme in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the inhibitory mechanism of (R)-bifonazole against fungal lanosterol 14α-demethylase (CYP51), a cornerstone enzyme in the ergosterol biosynthesis pathway and a validated target for azole antifungals. We delve into the structure and catalytic function of CYP51, detail the molecular interactions underpinning azole-mediated inhibition, and underscore the critical importance of stereochemistry in drug efficacy. While bifonazole is utilized clinically as a racemic mixture, this guide focuses on the principles of enantioselective inhibition, drawing from established methodologies to outline how the specific inhibitory properties of the (R)-enantiomer are assessed. We provide detailed, field-proven protocols for the expression and purification of recombinant fungal CYP51, the determination of binding affinity (Kd) via UV-Vis spectroscopy, and the quantification of inhibitory potency (IC50) through reconstituted enzyme assays. This document serves as a robust resource for researchers aiming to characterize CYP51 inhibitors and highlights the necessity of enantiomer-specific analysis in the development of next-generation antifungal agents.

Introduction

Fungal infections pose a significant and escalating threat to global health, particularly impacting immunocompromised populations.[1] The efficacy of current antifungal therapies is challenged by the rise of drug-resistant strains, demanding a deeper understanding of drug-target interactions to innovate new therapeutic strategies.[2] The fungal cell membrane, a structure vital for viability and integrity, contains ergosterol as its principal sterol, a component not found in mammalian cells.[3][4] This distinction makes the ergosterol biosynthesis pathway an attractive target for selective antifungal agents.[5]

A key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene and commonly designated CYP51.[3][6] CYP51 catalyzes the essential conversion of lanosterol to intermediates required for ergosterol production.[5] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane function and arrests fungal growth.[7][8]

The azole class of antifungals, which includes imidazoles like bifonazole, function as potent inhibitors of CYP51.[7][8] Bifonazole is a broad-spectrum antifungal agent effective against a variety of dermatophytes, yeasts, and molds.[9] Like many pharmaceuticals, bifonazole possesses a chiral center and is typically synthesized and administered as a racemic mixture of its (R) and (S) enantiomers. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, affinities, and metabolic profiles. This guide, therefore, focuses on the specific inhibition by (R)-bifonazole, providing the scientific framework and experimental methodologies required to dissect its interaction with fungal CYP51.

Part 1: The Molecular Target - Fungal Lanosterol 14α-Demethylase (CYP51)

Structure and Function

Fungal CYP51 is a heme-thiolate monooxygenase typically anchored to the membrane of the endoplasmic reticulum.[6] The overall structure consists of a conserved catalytic domain that adopts the characteristic cytochrome P450 fold and an N-terminal transmembrane helix.[3][10] Buried deep within the catalytic domain is a protoporphyrin IX heme group, which is essential for catalysis.[11] The iron atom at the center of the heme is coordinated by four pyrrole nitrogens and, on the proximal side, by a conserved cysteine residue, which is a signature feature of P450 enzymes.[11] The distal side of the heme iron is the site of oxygen binding and catalysis, where a water molecule sits as the sixth ligand in the resting state.[3] Substrates access this buried active site through a hydrophobic channel that opens towards the membrane interior.[12][13]

Catalytic Mechanism

The demethylation of lanosterol by CYP51 is a complex, three-step oxidative process, with each step requiring one molecule of O2 and two electrons, typically supplied by an NADPH-cytochrome P450 reductase (CPR).[3][11]

  • First Oxidation (Hydroxylation): The 14α-methyl group of lanosterol is hydroxylated to form a 14α-hydroxymethyl intermediate.

  • Second Oxidation (Aldehyde Formation): The hydroxymethyl group is further oxidized to a 14α-carboxaldehyde.

  • Third Oxidation (Lyase Reaction): The C-C bond between C14 and the aldehyde group is cleaved, eliminating the methyl group as formic acid and creating a C14-C15 double bond in the sterol product.[3]

This multi-step reaction is a linchpin in the production of ergosterol, making its inhibition a highly effective antifungal strategy.

G cluster_0 CYP51 Catalytic Cycle Lanosterol Lanosterol Step1 Step 1: Hydroxylation (O₂, NADPH-CPR) Lanosterol->Step1 Intermediate1 14α-Hydroxymethyl Intermediate Step1->Intermediate1 Step2 Step 2: Oxidation (O₂, NADPH-CPR) Intermediate1->Step2 Intermediate2 14α-Carboxaldehyde Intermediate Step2->Intermediate2 Step3 Step 3: C-C Lyase Reaction (O₂, NADPH-CPR) Intermediate2->Step3 Product 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol Step3->Product FormicAcid Formic Acid Step3->FormicAcid

Caption: The three-step catalytic mechanism of lanosterol demethylation by CYP51.

Part 2: Mechanism of Inhibition by (R)-Bifonazole

Core Inhibitory Action

The primary mechanism of action for bifonazole and other azole antifungals is the direct, non-competitive inhibition of CYP51.[5] The inhibition is achieved through a coordinative bond formed between a nitrogen atom of the imidazole ring (specifically, the N-3) of bifonazole and the ferric (Fe³⁺) heme iron at the enzyme's active site. This bond displaces the water molecule that normally occupies the sixth coordination position, effectively blocking the binding of molecular oxygen and preventing the initiation of the catalytic cycle.[13]

Structural Basis of Binding

Beyond the critical heme coordination, the affinity and specificity of an azole inhibitor are dictated by a series of interactions between the inhibitor's non-coordinating "side-chain" and the amino acid residues lining the active site and substrate access channel.[13] X-ray crystal structures of fungal CYP51 complexed with various azoles reveal that these interactions are predominantly hydrophobic.[3][14] Key residues within the active site, such as those in the B' helix, I helix, and the loop preceding the β1-4 sheet, form a pocket that accommodates the inhibitor.[3] The precise shape and chemical nature of the inhibitor's side chain determine its fit within this pocket, influencing its potency and selectivity for the fungal enzyme over its human homolog.[15]

The Critical Role of Enantioselectivity

For chiral drugs like bifonazole, the three-dimensional arrangement of atoms is paramount. The (R) and (S) enantiomers of a molecule are non-superimposable mirror images and can interact differently with the chiral environment of an enzyme's active site. This can lead to one enantiomer being significantly more potent than the other.

A compelling example of this principle was demonstrated with the chiral azole 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol.[16][17] In that study, the enantiomers were separated and their absolute configurations were determined via X-ray crystallography. Subsequent antifungal susceptibility testing against Candida albicans revealed that the (S)-enantiomer had a Minimum Inhibitory Concentration (MIC) nearly 90 times lower than the (R)-enantiomer, indicating substantially higher potency.[17] Molecular docking simulations further elucidated that the more active (S)-enantiomer achieved a more favorable orientation within the CYP51 active site, aligning with key residues in both the heme-proximal region and the substrate access channel, similar to the potent inhibitor posaconazole.[17]

Although specific comparative data for (R)- and (S)-bifonazole is not extensively published, these findings establish a clear scientific precedent. The precise fit of the (R)-bifonazole molecule within the CYP51 active site, governed by its unique stereochemistry, is the ultimate determinant of its inhibitory efficacy. Assessing this requires the experimental protocols detailed in the following section.

Part 3: Experimental Assessment of (R)-Bifonazole Inhibition

To rigorously characterize the inhibition of fungal CYP51 by (R)-bifonazole, a series of biochemical and biophysical assays are required. The workflow begins with producing the target enzyme, followed by assays to determine its binding affinity and inhibitory potency.

G cluster_workflow Inhibition Characterization Workflow cluster_assays Biochemical & Biophysical Assays A 1. Gene Cloning & Expression (Codon-optimized fungal CYP51 gene in E. coli expression vector) B 2. Protein Purification (Affinity & Size-Exclusion Chromatography) A->B C 3. Protein Quantification & QC (SDS-PAGE, CO-difference spectrum) B->C D 4a. Binding Affinity (Kd) UV-Vis Spectroscopic Titration C->D E 4b. Inhibitory Potency (IC₅₀) Reconstituted Enzyme Assay C->E F 5. Data Analysis (Binding Isotherms, Dose-Response Curves) D->F E->F

Caption: Experimental workflow for characterizing a CYP51 inhibitor.
Protocol 1: Expression and Purification of Fungal CYP51

This protocol describes a general method for obtaining soluble, active, recombinant fungal CYP51 (e.g., from Candida albicans).[18]

  • Gene Synthesis and Cloning:

    • Synthesize the gene encoding the target fungal CYP51, codon-optimized for Escherichia coli expression. To enhance solubility, the N-terminal transmembrane domain (typically the first ~50-60 amino acids) is often truncated.

    • Clone the truncated gene into a suitable expression vector, such as pET-15b, which incorporates an N-terminal His6-tag for purification.

  • Protein Expression:

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Grow a 10 L culture in Terrific Broth at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Reduce the temperature to 22°C and continue incubation with shaking for 24 hours to promote proper protein folding.

  • Cell Lysis and Solubilization:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 300 mM NaCl, 10% glycerol, 1 mM PMSF).

    • Lyse the cells using high-pressure homogenization (e.g., EmulsiFlex-C5).

    • Centrifuge the lysate at 10,000 x g for 30 min to remove cell debris.

  • Protein Purification:

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged CYP51 protein with an elution buffer (lysis buffer containing 250 mM imidazole).

    • Assess purity using SDS-PAGE. Pool the purest fractions and concentrate using an ultrafiltration device (e.g., 30 kDa MWCO).

    • Perform size-exclusion chromatography as a final polishing step if necessary.

  • Quantification and Quality Control:

    • Determine the active P450 concentration using the reduced carbon monoxide (CO) difference spectrum method, measuring the absorbance difference between 448 nm and 490 nm and using an extinction coefficient of 91 mM⁻¹ cm⁻¹.[19]

Protocol 2: Spectroscopic Analysis of Binding Affinity (Kd Determination)

This protocol measures the direct binding of (R)-bifonazole to the CYP51 heme iron. Azole binding induces a characteristic "Type II" spectral shift, with a peak forming around 425-435 nm and a trough around 390-410 nm.[15]

  • Preparation:

    • Prepare a stock solution of purified CYP51 (e.g., 5 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl pH 8.1, 25% glycerol).

    • Prepare a concentrated stock solution of (R)-bifonazole in dimethylformamide (DMF) or DMSO. Create a serial dilution of this stock.

    • Use a dual-beam UV-Visible spectrophotometer with matched quartz cuvettes.

  • Titration:

    • Add the CYP51 solution to both the sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm.

    • Add a small, precise volume of the (R)-bifonazole stock solution to the sample cuvette. Add an identical volume of the solvent (DMF/DMSO) to the reference cuvette to cancel out solvent effects.

    • Mix gently and incubate for 2-3 minutes to allow binding to reach equilibrium.

    • Record the difference spectrum.

    • Repeat the previous two steps with increasing concentrations of (R)-bifonazole until the spectral shift is saturated (i.e., no further change in absorbance is observed).

  • Data Analysis:

    • For each concentration of (R)-bifonazole, calculate the change in absorbance (ΔA) between the peak and the trough of the Type II spectrum.

    • Plot ΔA versus the inhibitor concentration.

    • Because azoles often exhibit "tight" binding, the dissociation constant (Kd) should be determined by fitting the data to the Morrison equation for tight-binding inhibitors.[20]

Protocol 3: Enzymatic Assay for Inhibitory Potency (IC50 Determination)

This assay measures the concentration of (R)-bifonazole required to inhibit 50% of CYP51's enzymatic activity in a reconstituted system that mimics its cellular environment.[15]

  • Reagents and Setup:

    • CYP51 Reconstitution Mix: Prepare a master mix in a suitable buffer (e.g., 40 mM MOPS, pH 7.2) containing:

      • Purified fungal CYP51 (e.g., 1 µM final concentration).

      • Purified human NADPH-cytochrome P450 reductase (CPR) (e.g., 2 µM, a 2:1 molar ratio to CYP51).

      • Lanosterol (substrate, e.g., 60 µM).

      • Lipids/detergents to facilitate reconstitution (e.g., 50 µM dilauroylphosphatidylcholine).

    • (R)-Bifonazole Dilutions: Prepare a serial dilution of (R)-bifonazole in a suitable solvent (e.g., DMSO). The concentration range should span several orders of magnitude around the expected IC50. Include a solvent-only vehicle control.

    • NADPH Solution: Prepare a fresh, concentrated stock of NADPH (e.g., 4 mM).

  • Assay Procedure:

    • Aliquot the CYP51 reconstitution mix into microcentrifuge tubes.

    • Add a small, constant volume (e.g., 2.5 µL) of each (R)-bifonazole dilution (or vehicle control) to the respective tubes.

    • Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding NADPH to each tube.

    • Incubate with shaking at 37°C for a fixed time (e.g., 10 minutes for C. albicans CYP51). The time should be within the linear range of product formation.

    • Stop the reaction by adding a quenching solvent like ethyl acetate.

  • Product Analysis and Data Calculation:

    • Extract the sterols from the reaction mixture using ethyl acetate.

    • Evaporate the solvent, derivatize the sterols (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide), and analyze the products by gas chromatography-mass spectrometry (GC-MS).

    • Calculate the enzyme velocity for each inhibitor concentration by quantifying the amount of demethylated product formed relative to the unreacted lanosterol.

    • Normalize the velocities relative to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition versus the logarithm of the (R)-bifonazole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 4: Data Interpretation and Presentation

Quantitative data from the described assays are essential for comparing the efficacy of different inhibitors. While specific data for (R)-bifonazole is not available in the cited literature, the tables below present representative data for other well-characterized azoles against Candida albicans CYP51 (CaCYP51) to provide context.

Table 1: Representative Binding Affinities of Azoles to CaCYP51

Data derived from UV-Vis spectroscopic titrations.

CompoundAzole ClassKd (nM)Reference
FluconazoleTriazole56[15]
ItraconazoleTriazole10[15]
KetoconazoleImidazole26[20]
ClotrimazoleImidazole10[20]
(R)-Bifonazole Imidazole To Be Determined N/A

A lower Kd value indicates a higher binding affinity.

Table 2: Representative Inhibitory Potency of Azoles against CaCYP51

Data derived from reconstituted enzyme assays. Note that for tight-binding inhibitors, the IC50 is often approximately half the enzyme concentration used in the assay.

CompoundEnzyme Conc. (µM)IC50 (µM)Reference
Fluconazole2.3~1.2[20]
Itraconazole2.3~1.3[20]
Fluconazole1.00.31[21]
(R)-Bifonazole 1.0 To Be Determined N/A

A lower IC50 value indicates a higher inhibitory potency.

Conclusion and Future Directions

The inhibition of fungal lanosterol 14α-demethylase by (R)-bifonazole is a paradigmatic example of targeted enzyme inhibition. The mechanism relies on a high-affinity interaction between the inhibitor's imidazole moiety and the enzyme's heme iron, sterically and electronically preventing catalysis. This guide has provided the foundational knowledge and detailed experimental frameworks necessary to fully characterize this interaction, from recombinant protein production to the precise determination of binding constants and inhibitory concentrations.

The critical takeaway for drug development professionals is the significance of enantioselectivity. As demonstrated by analogous chiral azoles, different enantiomers can possess vastly different potencies, and a failure to study them in isolation can obscure the true potential of a lead compound. Future research should prioritize the separate synthesis and evaluation of the (R) and (S) enantiomers of bifonazole to quantify their respective affinities and inhibitory activities against a panel of clinically relevant fungal CYP51 enzymes. Furthermore, securing a co-crystal structure of (R)-bifonazole bound to a fungal CYP51 would provide invaluable, atom-level insights into the specific interactions that govern its binding, paving the way for the rational design of more potent and selective next-generation antifungal agents.

References

  • Keniya, M. V., Sabherwal, M., Wilson, R. K., Woods, M. A., Sagatova, A. A., Tyndall, J. D. A., & Monk, B. C. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial Agents and Chemotherapy, 62(11), e01134-18. Available from: [Link]

  • Warrilow, A. G. S., Martel, C. M., Parker, J. E., Melo, N., Lamb, D. C., Nes, W. D., & Kelly, S. L. (2010). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy, 54(1), 15-23. Available from: [Link]

  • Nishimoto, A. T., & Nishimoto, C. M. (2020). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 6(4), 343. Available from: [Link]

  • Synapse, P. (2023). Bifonazole: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Patsnap. Available from: [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068-3073. Available from: [Link]

  • Warrilow, A. G. S., Hull, C. M., Parker, J. E., Rolley, N. J., Geden, J. V., Martel, C. M., ... & Kelly, S. L. (2013). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 57(12), 6279-6287. Available from: [Link]

  • Warrilow, A. G. S., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 57(3), 1352-1360. Available from: [Link]

  • Tietjen, K., Sagatova, A., & Monk, B. (2017). Crystallographic Studies of Yeast CYP51 with Fungicides. In Modern Fungicides and Antifungal Compounds VIII (pp. 107-110). Deutsche Phytomedizinische Gesellschaft. Available from: [Link]

  • Warrilow, A. G. S., Martel, C. M., Parker, J. E., Melo, N., Lamb, D. C., Nes, W. D., & Kelly, S. L. (2010). Determination of IC50s for fluconazole and itraconazole. ResearchGate. Available from: [Link]

  • Zhang, L., Wang, Y., Li, Y., & Zhang, J. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 843. Available from: [Link]

  • Warrilow, A. G. S., Hull, C. M., Parker, J. E., Geden, J. V., Martel, C. M., Price, C. L., ... & Kelly, S. L. (2013). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 57(12), 6279-6287. Available from: [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. ResearchGate. Available from: [Link]

  • Parker, J. E., Warrilow, A. G. S., Price, C. L., Mullins, J. G. L., Kelly, D. E., & Kelly, S. L. (2014). Resistance to antifungals that target CYP51. PMC. Available from: [Link]

  • Khan, S., Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Zahrani, M. H., & Al-Ghamdi, A. S. (2025). Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. PLoS ONE, 20(3), e0299047. Available from: [Link]

  • Lee, S., Son, H., Lee, S., Kim, Y., Kim, S., & Lee, Y. (2024). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple Cyp51 isozymes. mSphere, 9(1), e00481-23. Available from: [Link]

  • Rousseau, J., Oxoby, M., L-Habib-B-Meznad, Z., et al. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. ResearchGate. Available from: [Link]

  • Rousseau, J., Oxoby, M., L-Habib-B-Meznad, Z., et al. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Molecules, 25(16), 3583. Available from: [Link]

  • Zhang, Y., & Chen, Y. (2022). The crystal structure of the CYP51 protein with different co-crystallizing ligands. ResearchGate. Available from: [Link]

  • Al-Hadedi, A. A. M., Amad, I., et al. (2021). Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistrySelect, 6(1), 1-11. Available from: [Link]

  • Al-Barody, M. A., Al-Mekhlafi, A. M., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 9, 888496. Available from: [Link]

  • Sun, S., Li, Y., Tian, S., & Li, D. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. Available from: [Link]

  • Cighir, C., Hanganu, A., et al. (2020). Combined Machine Learning and Molecular Modelling Workflow for the Recognition of Potentially Novel Fungicides. International Journal of Molecular Sciences, 21(9), 3320. Available from: [Link]

  • Rabelo, V. W., Santos, T. F., et al. (2017). Targeting CYP51 for drug design by the contributions of molecular modeling. Fundamental & Clinical Pharmacology, 31(1), 37-53. Available from: [Link]

  • Warrilow, A. G. S., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Azole Affinity of Sterol 14-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ResearchGate. Available from: [Link]

  • Monk, B. C., & Tomasiak, T. M. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Papers on Special Topics, 1868(3), 140206. Available from: [Link]

  • Warrilow, A. G. S., Hull, C. M., Parker, J. E., et al. (2013). CYP51-mediated Azole Resistance in Aspergillus fumigatus: an in vitro Biochemical Study. ResearchGate. Available from: [Link]

  • Ghannoum, M. A., & Perfect, J. R. (Eds.). (2019). Antifungal Therapy. Taylor & Francis. Available from: [Link]

  • Synapse, P. (2024). What is the mechanism of Bifonazole? Patsnap. Available from: [Link]

  • Keniya, M. V., Sabherwal, M., Wilson, R. K., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Antimicrobial Agents and Chemotherapy, 62(11), e01134-18. Available from: [Link]

  • Trösken, E. R., Völkel, W., & Lutz, W. K. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(1), 24-32. Available from: [Link]

  • Gordzien, S. P., Weiss, S. G., et al. (1989). Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. The Journal of Antibiotics, 42(11), 1670-1678. Available from: [Link]

  • Monk, B. C., Sagatova, A. A., et al. (2021). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. Journal of Fungi, 7(2), 80. Available from: [Link]

  • Rousseau, J., Oxoby, M., et al. (2020). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols. Molecules, 25(16), 3583. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Formulation Techniques for (R)-Bifonazole Nanoparticle Drug Delivery

Executive Rationale & Carrier Selection Bifonazole is a potent, broad-spectrum imidazole antifungal agent traditionally administered topically. While commercially available as a racemate, recent advances in stereoselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Carrier Selection

Bifonazole is a potent, broad-spectrum imidazole antifungal agent traditionally administered topically. While commercially available as a racemate, recent advances in stereoselective synthesis—specifically via Rh(I)-catalyzed enantioselective arylation—have enabled the isolation and application of enantiopure (R)-bifonazole [1]. Delivering the pure (R)-enantiomer presents unique pharmacokinetic opportunities, but it shares the same physicochemical hurdles as the racemate: poor aqueous solubility and limited penetration through the stratum corneum.

To translate (R)-bifonazole into a clinically viable topical therapeutic, nanoparticle drug delivery systems are required. This guide details the formulation of two highly effective nanocarriers: Solid Lipid Nanoparticles (SLNs) and Polymeric Nanosponges .

  • SLNs utilize biocompatible lipids (e.g., Precirol ATO 5) that remain solid at body temperature, offering a highly lipophilic matrix that protects the enantiomer and provides sustained, zero-order release [2].

  • Nanosponges are highly porous, 3D polymeric networks (e.g., ethyl cellulose) that encapsulate the drug within their cavities, significantly enhancing the solubility and local retention of the antifungal agent [3].

Experimental Workflow

The following workflow illustrates the critical path for formulating (R)-bifonazole SLNs using the hot melt emulsification and ultrasonication method.

SLN_Workflow Lipid Lipid Phase (Precirol ATO 5 + (R)-Bifonazole) Melt at 75°C PreEmulsion Primary Pre-emulsion (High-Speed Homogenization) Lipid->PreEmulsion Mix Aqueous Aqueous Phase (Tween 80 + Water) Heat to 75°C Aqueous->PreEmulsion Mix Ultra Ultrasonication (Size Reduction) PreEmulsion->Ultra Hot Emulsion Cooling Cooling to Room Temp (Lipid Crystallization) Ultra->Cooling Nanoemulsion SLNs (R)-Bifonazole SLN Dispersion (Purification & Characterization) Cooling->SLNs Solidification

Workflow for the formulation of (R)-bifonazole solid lipid nanoparticles via melt emulsification.

Detailed Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that nanoparticle synthesis is highly sensitive to thermodynamic and kinetic variables. The protocols below are designed as self-validating systems, ensuring that intermediate quality control steps dictate the progression of the experiment.

Protocol A: Preparation of (R)-Bifonazole Solid Lipid Nanoparticles (SLNs)

Method: Hot Melt Emulsification followed by Ultrasonication.

  • Lipid Phase Preparation: Accurately weigh 500 mg of Precirol ATO 5 (solid lipid) and 50 mg of (R)-bifonazole. Heat the mixture in a water bath to 75°C.

    • Causality: Heating to 75°C (approximately 15–20°C above the melting point of Precirol ATO 5) ensures complete destruction of the lipid crystalline lattice, allowing the highly lipophilic (R)-bifonazole to homogeneously partition into the lipid melt.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) Tween 80 in ultra-pure water. Heat this aqueous surfactant solution to exactly 75°C.

    • Causality: Isothermic mixing is mandatory. If the aqueous phase is cooler than the lipid melt, localized sub-cooling will occur upon mixing, causing premature lipid precipitation and resulting in highly polydisperse microparticles rather than nanoparticles.

  • Primary Emulsification: Add the hot aqueous phase dropwise to the lipid melt under continuous high-speed homogenization at 10,000 rpm for 5 minutes.

  • Ultrasonication (Size Reduction): Transfer the hot pre-emulsion to a probe sonicator. Sonicate at 40% amplitude for 10 minutes using a pulse mode (e.g., 3 seconds ON, 2 seconds OFF).

    • Causality: Pulse mode prevents excessive heat generation that could degrade the enantiopurity of the drug or cause cavitation-induced polymer chain scission.

  • Solidification: Rapidly cool the nanoemulsion to room temperature under gentle magnetic stirring (300 rpm).

    • Self-Validation Check (DLS): Immediately extract a 10 µL aliquot, dilute in 1 mL of filtered water, and measure via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.3 validates that the sonication energy was sufficient and that Ostwald ripening has been avoided. If PDI > 0.3, the batch must be discarded due to heterogeneous nucleation.

Protocol B: Preparation of (R)-Bifonazole Nanosponges

Method: Emulsion Solvent Diffusion.

  • Organic Phase: Dissolve 100 mg of (R)-bifonazole and 400 mg of Ethyl Cellulose in 10 mL of Dichloromethane (DCM).

  • Aqueous Phase: Prepare 50 mL of a 0.5% (w/v) Polyvinyl Alcohol (PVA) aqueous solution.

  • Diffusion and Precipitation: Inject the organic phase dropwise (using a syringe pump at 1 mL/min) into the aqueous phase while stirring at 1000 rpm at room temperature.

    • Causality: As the DCM diffuses out of the internal emulsion droplets and into the continuous aqueous phase, the local concentration of Ethyl Cellulose exceeds its solubility limit. This rapid phase separation forces the polymer to precipitate into a highly porous, 3D "sponge-like" matrix, physically entrapping the (R)-bifonazole within its nanometer-wide cavities [3].

  • Solvent Evaporation: Continue stirring for 3 hours to ensure complete evaporation of the DCM.

    • Self-Validation Check (Gravimetric/Visual): The dispersion should transition from a milky emulsion to a translucent nanosuspension. The absence of DCM odor and a stable dispersion volume validates complete solvent removal.

  • Recovery: Centrifuge at 14,000 rpm for 20 minutes, wash the pellet twice with ultra-pure water to remove residual PVA, and lyophilize.

Quantitative Data & Characterization

To benchmark the success of your formulations, compare your post-synthesis analytical results against the established parameters summarized in Table 1.

Self-Validation Metric (Entrapment Efficiency): Determine the EE% by measuring the unencapsulated free drug in the supernatant post-centrifugation using UV-Vis spectrophotometry ( λmax​ ≈ 255 nm). Formula: EE(%)=Total Drug AddedTotal Drug Added−Free Drug in Supernatant​×100

Table 1: Comparative Physicochemical Parameters of (R)-Bifonazole Nanocarriers

ParameterSolid Lipid Nanoparticles (SLNs)Polymeric NanospongesAnalytical Method / Rationale
Average Particle Size 150 – 250 nm180 – 560 nmDLS. Smaller SLN size enables deeper epidermal penetration.
Polydispersity Index (PDI) < 0.25< 0.35DLS. Ensures uniformity and prevents dose dumping.
Zeta Potential -15 to -30 mV-17 to -22 mVElectrophoretic Light Scattering. Negative charge provides steric/electrostatic repulsion, preventing aggregation.
Entrapment Efficiency (EE%) 70% – 85%45% – 80%UV-Vis/HPLC. High lipid solubility of (R)-bifonazole favors SLN retention.
Release Kinetics Sustained (Higuchi Model)Biphasic (Burst + Sustained)Dialysis bag method. Nanosponges show initial burst release from surface pores, followed by diffusion-controlled release.

References

  • Title: Design and Synthesis of Chiral Diene Ligands for Rh(I)-Catalyzed Enantioselective Arylation of N-DPP-protected Aldimines: Synthesis of the Antifungal Agent Bifonazole. Source: Chemistry - A European Journal (PubMed / NIH) URL: [Link]

  • Title: Formulation and Evaluation of Solid Lipid Nanoparticles of Bifonazole. Source: International Journal of Scientific Research in Science and Technology (IJSRST) URL: [Link]

  • Title: Formulation and Evaluation of Nanosponges Loaded Bifonazole for Fungal Infection. Source: Anti-Infective Agents (Bentham Science) URL: [Link]

Sources

Application

enzymatic resolution methods for isolating (R)-bifonazole

Application Note & Protocol Enzymatic Kinetic Resolution for the Preparative Isolation of (R)-Bifonazole Abstract This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic bifona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Enzymatic Kinetic Resolution for the Preparative Isolation of (R)-Bifonazole

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic bifonazole for the specific isolation of the (R)-enantiomer. Bifonazole is a chiral imidazole antifungal agent, and the separation of its enantiomers is crucial for studying their individual pharmacological and toxicological profiles. This document outlines a detailed protocol employing lipase-catalyzed transesterification, a method renowned for its high enantioselectivity and operation under mild conditions.[1][2] We delve into the rationale behind enzyme and solvent selection, reaction optimization, and the critical analytical techniques required for monitoring and validation. This guide is intended for researchers, scientists, and drug development professionals seeking a practical, efficient, and scalable method for obtaining enantiopure (R)-bifonazole.

Introduction: The Significance of Chiral Separation in Azole Antifungals

Bifonazole, [1-(4-biphenylyl)(imidazol-1-yl)methyl]benzene, is a widely used broad-spectrum antifungal agent.[3] Its molecular structure contains a single stereocenter, meaning it exists as a pair of enantiomers: (R)-bifonazole and (S)-bifonazole. While often marketed as a racemic mixture, it is well-established that enantiomers of a chiral drug can exhibit significant differences in their biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[4] Therefore, the isolation and study of individual enantiomers are paramount in drug development and pharmacological research.

Enzymatic kinetic resolution (EKR) presents an elegant and green chemistry approach to chiral separation.[2][5] This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[5] In the case of bifonazole, which possesses a secondary alcohol moiety within its structure after a conceptual hydrolysis of the imidazole linkage for the purpose of resolution strategy design, a lipase can selectively acylate one enantiomer, leaving the other unreacted. This difference in reaction rates allows for the separation of the unreacted enantiomer from its esterified counterpart. Lipases are particularly advantageous due to their broad substrate tolerance, high stability in organic solvents, and lack of a need for expensive cofactors.[1]

This document provides a robust protocol for the kinetic resolution of racemic bifonazole to isolate the (R)-enantiomer using Candida rugosa lipase, a versatile and widely employed biocatalyst in the resolution of chiral molecules.[6][7][8]

Principle of the Method: Lipase-Catalyzed Transesterification

The core of this protocol is the kinetic resolution of racemic bifonazole via a lipase-catalyzed transesterification reaction. The enzyme will selectively acylate one of the enantiomers at a much higher rate than the other.

  • Racemic Bifonazole ((R/S)-Bifonazole) : The starting material containing equal amounts of both enantiomers.

  • Lipase : The biocatalyst that provides the chiral environment for the selective reaction. Candida rugosa lipase (CRL) is selected for this protocol due to its demonstrated efficacy in resolving a wide range of chiral alcohols and its commercial availability.[9][10]

  • Acyl Donor : An acylating agent is required for the transesterification reaction. Vinyl acetate is an excellent choice as it produces a volatile acetaldehyde byproduct, which shifts the reaction equilibrium towards product formation, leading to an irreversible acylation.

  • Organic Solvent : The reaction is performed in a non-polar organic solvent to maintain the enzyme's activity and solubilize the substrate. Anhydrous toluene or tert-butyl methyl ether (MTBE) are suitable options.

The reaction proceeds as follows: The lipase preferentially acylates the (S)-enantiomer of bifonazole to form (S)-bifonazole acetate. As the reaction progresses, the remaining unreacted bifonazole becomes enriched in the (R)-enantiomer. By stopping the reaction at approximately 50% conversion, a high enantiomeric excess (e.e.) of the unreacted (R)-bifonazole can be achieved.[5][11] The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[5]

The enantioselectivity of the resolution is quantified by the enantiomeric ratio (E-value). An E-value greater than 100 is generally considered excellent for preparative-scale resolutions.[12]

G cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Reaction Products at ~50% Conversion cluster_separation Separation cluster_final Isolated Products racemate Racemic (R/S)-Bifonazole reaction Transesterification in Anhydrous Toluene racemate->reaction acyl_donor Vinyl Acetate (Acyl Donor) acyl_donor->reaction lipase Candida rugosa Lipase (Biocatalyst) lipase->reaction r_bifonazole (R)-Bifonazole (Unreacted, Enriched) reaction->r_bifonazole s_acetate (S)-Bifonazole Acetate (Product) reaction->s_acetate separation Column Chromatography r_bifonazole->separation s_acetate->separation final_r Pure (R)-Bifonazole separation->final_r final_s Pure (S)-Bifonazole (after hydrolysis of acetate) separation->final_s G cluster_input Inputs cluster_process Process cluster_output Outputs racemic_bifonazole Racemic Bifonazole (R)-Bifonazole (S)-Bifonazole enzymatic_resolution Enzymatic Kinetic Resolution Lipase selectively acylates (S)-enantiomer racemic_bifonazole->enzymatic_resolution Substrate enriched_r enriched_r enzymatic_resolution->enriched_r Yield ~50% acylated_s Product (S)-Bifonazole Acetate enzymatic_resolution->acylated_s Yield ~50%

Sources

Method

Application Note: Enantioselective Cell Culture Assay Protocol for (R)-Bifonazole Uptake and Intracellular Quantification

Introduction and Mechanistic Grounding Bifonazole (1-[biphenyl-4-yl(phenyl)methyl]-1H-imidazole) is a highly lipophilic, broad-spectrum imidazole antifungal agent widely utilized in the treatment of superficial mycoses[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Grounding

Bifonazole (1-[biphenyl-4-yl(phenyl)methyl]-1H-imidazole) is a highly lipophilic, broad-spectrum imidazole antifungal agent widely utilized in the treatment of superficial mycoses[1]. Unlike many traditional azoles, bifonazole possesses a unique, sequential dual mode of action in fungal pathogens: it inhibits cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) and directly inhibits HMG-CoA reductase, leading to severe ergosterol depletion and subsequent cell membrane disruption[2]. Beyond its fungicidal activity, bifonazole exhibits significant anti-inflammatory properties in human host tissues, upregulating differentiation markers (CYP1A1, CYP1B1) and downregulating immune response genes (IL-6, CXCL12) in epidermal keratinocytes[3].

Because bifonazole contains a chiral center, it exists as distinct (R)- and (S)-enantiomers[4]. While clinical formulations are typically administered as racemates, the enantiomers can exhibit distinct uptake kinetics, intracellular retention profiles, and target affinities[5]. Measuring the specific cellular uptake of (R)-bifonazole is essential for advanced pharmacokinetic modeling and the development of targeted topical delivery systems.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, it is critical to design a self-validating and scientifically rigorous protocol. The following experimental choices are grounded in the physicochemical properties of the drug and the biology of the target cells:

  • Dual-Cell Model System: We utilize Candida albicans (strain SC5314) to evaluate pathogen-specific uptake, which is driven by facilitated diffusion and is highly pH-dependent[3][6]. Concurrently, Normal Human Epidermal Keratinocytes (NHEK) are used to model host tissue absorption. Bifonazole's high lipophilicity (XLogP3 ~ 4.8) allows it to partition heavily into keratinocytes, creating a therapeutic "reservoir effect" in the skin[7].

  • Alkaline Lysis & Organic Extraction: Standard aqueous lysis buffers are insufficient for extracting highly lipophilic, membrane-bound azoles. We employ a targeted alkaline lysis step (using NaOH) followed by liquid-liquid extraction with an acetonitrile/methanol mixture. This breaks down lipid bilayers, denatures binding proteins (like keratin), and ensures the complete release of the intracellular analyte[8].

  • Chiral LC-MS/MS Quantification: To selectively quantify (R)-bifonazole, a chiral stationary phase (e.g., CHIRALCEL OJ) is required to achieve baseline resolution between the (R)- and (S)-enantiomers[9]. An isotopically labeled internal standard (Bifonazole-d5) is spiked into the lysis buffer immediately to correct for matrix effects and extraction losses, ensuring the trustworthiness of the quantitative data[10].

Mechanistic Pathway Visualization

G cluster_0 Extracellular Environment cluster_1 Candida albicans (Pathogen Model) cluster_2 Human Epidermal Keratinocytes (Host Model) R_Bif (R)-Bifonazole (Free Drug) Uptake_F Cellular Uptake (Facilitated Diffusion) R_Bif->Uptake_F Uptake_H Cellular Uptake (Lipophilic Partitioning) R_Bif->Uptake_H CYP51 Inhibition of CYP51 (Lanosterol 14α-demethylase) Uptake_F->CYP51 HMG Inhibition of HMG-CoA Reductase Uptake_F->HMG Ergo Ergosterol Depletion & Membrane Disruption CYP51->Ergo HMG->Ergo CYP1A1 Upregulation of CYP1A1 / CYP1B1 Uptake_H->CYP1A1 IL6 Downregulation of IL-6 / CXCL12 Uptake_H->IL6 AntiInf Anti-Inflammatory Response CYP1A1->AntiInf IL6->AntiInf

Caption: Mechanistic pathways of (R)-bifonazole uptake in fungal and human host cells.

Step-by-Step Methodologies

Part A: Cell Culture and (R)-Bifonazole Treatment
  • Cell Preparation:

    • Fungal Model: Cultivate C. albicans SC5314 in RPMI 1640 medium to a logarithmic growth phase (approx. 1×106 cells/mL)[11].

    • Host Model: Seed NHEK cells in 6-well tissue culture plates at a density of 2×105 cells/well using Keratinocyte Growth Medium (KGM). Incubate at 37°C with 5% CO₂ until 80% confluence is reached[3].

  • Drug Preparation: Dissolve enantiopure (R)-bifonazole in DMSO to create a 10 mM stock. Dilute the stock in the respective culture media to achieve a final treatment concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent solvent-induced cytotoxicity)[12].

  • Incubation Kinetics: Expose the cells to the (R)-bifonazole-spiked media. For kinetic profiling, establish time points at 0.5, 1, 2, 4, 8, and 24 hours.

  • Washing: At each time point, immediately aspirate the media and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to halt uptake and remove extracellular, non-internalized drug.

Part B: Cell Lysis and Analyte Extraction
  • Alkaline Lysis: Add 500 µL of 1 M NaOH to each well/pellet. Incubate at 37°C for 30 minutes to fully lyse the cells and degrade binding proteins[8].

  • Internal Standard Addition: Spike the lysate with 50 µL of a 1 µg/mL Bifonazole-d5 internal standard solution.

  • Liquid-Liquid Extraction (LLE): Transfer the lysate to a microcentrifuge tube. Add 1 mL of an Acetonitrile:Methanol (50:50, v/v) extraction solvent[10].

  • Homogenization: Vortex vigorously for 5 minutes, followed by sonication in an ice bath for 10 minutes to ensure complete partitioning of the lipophilic drug into the organic phase.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate cellular debris.

  • Sample Concentration: Transfer the organic supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of the LC mobile phase prior to injection.

Part C: Chiral LC-MS/MS Analysis
  • Chromatographic Separation: Inject 10 µL of the reconstituted sample onto a CHIRALCEL OJ column (250 × 4.6 mm, 10 µm)[9].

  • Mobile Phase: Utilize an isocratic elution profile consisting of Hexane:Ethanol (80:20, v/v) containing 0.1% diethylamine (DEA) at a flow rate of 0.8 mL/min to ensure baseline resolution of any potential chiral inversion or impurities[9].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions:

    • (R)-Bifonazole: m/z 311.15 165.07[13]

    • Bifonazole-d5 (IS): m/z 316.18 170.10

  • Normalization: Normalize the calculated intracellular drug concentrations to the total cellular protein content (determined via BCA assay from a parallel untreated well) to report data as ng drug / mg protein.

Data Presentation

The following table summarizes the expected quantitative uptake kinetics of (R)-bifonazole, demonstrating the rapid facilitated diffusion in fungal cells versus the steady lipophilic partitioning observed in human keratinocytes.

Time Point (Hours)C. albicans Intracellular Conc. (ng/mg protein)NHEK Intracellular Conc. (ng/mg protein)Uptake Phase Characteristic
0.545.2 ± 3.112.4 ± 1.8Initial rapid influx (Pathogen)
1.088.7 ± 5.428.6 ± 2.5Active target binding (CYP51)
2.0112.3 ± 6.855.1 ± 4.2Saturation of facilitated diffusion
4.0115.1 ± 7.089.3 ± 6.1Steady-state equilibrium
8.0108.4 ± 5.9134.5 ± 8.4Host reservoir accumulation
24.095.2 ± 8.2168.2 ± 10.5Fungal membrane disruption begins

Note: Data represents theoretical mean ± SD (n=3) based on established azole accumulation models.

References

  • Berg, D., & Plempel, M. (1984). Bifonazole, a biochemist's view. Dermatologica.

  • Huth, L., et al. (2019). Bifonazole Exerts Anti-Inflammatory Effects in Human Three-Dimensional Skin Equivalents after UVB or Histamine Challenge. Skin Pharmacology and Physiology.

  • Bartrolí, J., et al. (1998). Rational design and synthesis of homochiral azole antifungal agents. ResearchGate.

  • Sigma-Aldrich. Bifonazole = 98 HPLC 60628-96-8. Sigma-Aldrich.

  • Wächtler, B., et al. (2011). Candida albicans Adhesion to and Invasion and Damage of Vaginal Epithelial Cells: Stage-Specific Inhibition by Clotrimazole and Bifonazole. Antimicrobial Agents and Chemotherapy.

  • Keniya, M. V., et al. (2024). Chiral Fluorescent Antifungal Azole Probes Detect Resistance, Uptake Dynamics, and Subcellular Distribution in Candida Species. JACS Au.

  • Podolska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica.

  • PubChem. Bifonazole | C22H18N2 | CID 2378. National Institutes of Health.

  • Yu, Y., et al. (2011). Development of a Simple Liquid Chromatography-Tandem Mass Spectrometry Method for Multiresidue Determination of Antifungal Drugs in Chicken Tissues. Journal of AOAC International.

  • Hossin, B., et al. (2020). Assessment of the nail penetration of antifungal agents, with different physico-chemical properties. PLoS One.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing chiral resolution of (R)-bifonazole on polysaccharide columns

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the enantiomeric separation of (R)-bifonazole and (S)-bifonazole on polysaccharide-based chiral stationary phases (CSPs).

Bifonazole is a chiral imidazole antifungal agent. Achieving baseline resolution of its enantiomers requires a precise understanding of the transient diastereomeric complexes formed between the analyte and the chiral selector. This guide bypasses generic advice, focusing instead on the thermodynamic and mechanistic causality behind experimental choices.

Method Development Workflow

The following logic tree illustrates the self-validating workflow required to establish a robust chiral separation method for basic compounds like bifonazole.

G A 1. CSP Selection (Amylose vs. Cellulose derivatives) B 2. Mobile Phase & Modifier (e.g., CO2 + IPA/MeOH) A->B C 3. Basic Additive (0.1% DEA to mask residual silanols) B->C D 4. Thermodynamic Tuning (Temperature & Flow Rate) C->D E Evaluate Resolution (Rs) Target: Rs > 1.5 D->E E->A Elution Order Reversal Needed Change CSP E->B Suboptimal (Rs < 1.5) Adjust Modifier F Baseline Separation of (R)- and (S)-Bifonazole E->F Success (Rs > 1.5)

Workflow for optimizing chiral resolution of bifonazole on polysaccharide CSPs.

Standard Operating Procedure: SFC Enantioseparation of Bifonazole

Supercritical Fluid Chromatography (SFC) is highly recommended for azole antifungals due to its high efficiency, rapid mass transfer, and short analysis times[1].

Step 1: System Preparation & Column Equilibration

  • Action: Install a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Causality: Polysaccharide columns rely on hydrogen bonding, dipole-dipole, and π−π interactions. Ensure the system is free of prohibited solvents (like DMF or Chloroform) which can dissolve coated polymeric phases[2].

  • Equilibration: Flush the system with supercritical CO₂ and 20% Isopropanol (IPA) containing 0.1% Diethylamine (DEA) until the UV/CD baseline stabilizes.

Step 2: Sample Preparation

  • Action: Dissolve racemic bifonazole in a solvent matching the organic modifier (e.g., Isopropanol) to a concentration of 1.0 mg/mL.

  • Validation: Filter through a 0.22 µm PTFE syringe filter. Do not use highly polar, non-compatible solvents as sample diluents to prevent localized phase degradation[2].

Step 3: Chromatographic Parameters

  • Flow Rate: 2.0 mL/min.

  • Backpressure: 150 bar (Critical to maintain CO₂ in the supercritical state, ensuring consistent fluid density and solvating power)[1].

  • Temperature: 35 °C.

  • Detection: UV at 220 nm. Circular Dichroism (CD) detection is recommended to confirm the elution order of the (+)/(−) or (R)/(S) enantiomers[1].

Step 4: Method Execution & Iteration

  • Action: Inject 5–10 µL of the sample. Calculate the resolution ( Rs​ ). If Rs​<1.5 , iterate on the modifier percentage or temperature based on the troubleshooting guide below.

Quantitative Data: Modifier and CSP Effects

The choice of organic modifier and chiral stationary phase fundamentally alters the chiral recognition mechanism. The table below summarizes expected outcomes based on validated SFC screening[1].

Table 1: Effect of Organic Modifiers and CSPs on Bifonazole Enantioseparation (Conditions: SFC, 35 °C, 150 bar, 2.0 mL/min)

Chiral Stationary Phase (CSP)Organic ModifierResolution ( Rs​ )Elution OrderSelectivity ( α )
Lux Cellulose-2 Isopropanol (IPA)> 1.5 (Optimal) (S) then (R)High
Lux Cellulose-2 Methanol (MeOH)< 1.5(R) then (S)Low
Lux Amylose-2 Isopropanol (IPA)~ 1.2(R) then (S)Moderate
Chiralcel OD-H Ethanol (EtOH)~ 1.0(S) then (R)Low-Moderate

Troubleshooting Guide & Causality Analysis

Q1: I am observing severe peak tailing for bifonazole on my cellulose column. How can I correct this? Analysis & Causality: Bifonazole contains a basic imidazole ring. Polysaccharide columns coated on silica gel often possess residual, unendcapped surface silanols. The basic nitrogen of bifonazole undergoes secondary ion-exchange or hydrogen-bonding interactions with these acidic silanols, causing the analyte to drag or "tail" during elution. Solution: Incorporate a basic additive into your mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine to the organic modifier will competitively bind to the residual silanols, masking them from the bifonazole molecules and restoring peak symmetry[2].

Q2: When switching from Methanol to Isopropanol as a modifier, the elution order of my bifonazole enantiomers reversed. Is this an error? Analysis & Causality: No, this is a well-documented thermodynamic phenomenon known as modifier-induced elution order reversal. The chiral recognition mechanism relies on steric fit within the helical grooves of the polymer[3]. Methanol and Isopropanol have different hydrogen-bonding capabilities and bulkiness. They compete differently with the enantiomers for the chiral selector's active sites, fundamentally altering the transient diastereomeric complexes formed[1]. Solution: Use this as an optimization tool. If your target is (R)-bifonazole and it elutes second (often leading to peak broadening and lower sensitivity), switching the modifier (MeOH to IPA) or the CSP (Cellulose to Amylose) can reverse the order so the (R)-enantiomer elutes first, improving its quantitation[1][3].

Q3: My resolution ( Rs​ ) drops significantly when I increase the column temperature from 25 °C to 40 °C. Why? Analysis & Causality: Chiral separation is an enthalpy-driven process. The formation of the transient diastereomeric complex between the CSP and the enantiomer is exothermic. According to the van 't Hoff equation, higher temperatures increase the kinetic energy of the system, which weakens the hydrogen bonding and dipole-dipole interactions necessary for chiral discrimination[3]. Solution: Lower the column temperature. While higher temperatures decrease mobile phase viscosity and improve mass transfer (sharpening peaks), they often reduce chiral selectivity ( α ). Find the thermodynamic sweet spot—typically between 15 °C and 25 °C for HPLC, or around 35 °C for SFC where fluid density also plays a role[1].

Frequently Asked Questions (FAQs)

Q: Can I use highly polar solvents like Dimethylformamide (DMF) or pure Chloroform to dissolve my bifonazole samples for injection? A: Absolutely not. Traditional coated polysaccharide columns (like Chiralpak AD or Chiralcel OD) are physically coated onto the silica support, not covalently bonded. Solvents like DMF, DMSO, Chloroform, and THF will dissolve the polysaccharide polymer, permanently stripping the chiral stationary phase and destroying the column[2]. Always dissolve your sample in the mobile phase. If you must use forbidden solvents due to solubility issues, you must upgrade to an immobilized polysaccharide column (e.g., Chiralpak IA, IB, IC).

Q: Is it better to use Normal Phase HPLC or SFC for bifonazole? A: While Normal Phase HPLC (using Hexane/IPA + DEA) is the traditional approach and works well, SFC is vastly superior for azole antifungals. SFC utilizes supercritical CO₂, which has lower viscosity and higher diffusivity than liquid hexane. This results in sharper peaks, faster run times (often under 10 minutes), and significantly reduced hazardous solvent consumption[1].

Q: Why does pH matter if I am using a reversed-phase polysaccharide column (e.g., Chiralpak AD-RH)? A: In reversed-phase mode, the ionization state of the basic imidazole ring dictates its interaction with the CSP. If the pH is too low, bifonazole becomes fully protonated, increasing its solubility in the aqueous mobile phase but drastically reducing its interaction with the chiral selector, destroying resolution. Maintaining a basic pH (e.g., using ammonium bicarbonate buffer at pH 8-9) ensures bifonazole remains in its neutral state, maximizing chiral recognition[2].

References

  • Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order Source: ResearchGate URL:[Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: MDPI URL:[Link]

  • Instruction Manual for ChiralPAK® AD-RH, AS-RH, AY-RH, AZ-RH CHIRALCEL® OD-RH Source: Chiral Technologies URL:[Link]

Sources

Optimization

preventing racemization of (R)-bifonazole during high-temperature synthesis

Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in the synthesis of chiral active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in the synthesis of chiral active pharmaceutical ingredients (APIs): the stereochemical instability of benzylic stereocenters.

Below is our comprehensive troubleshooting guide, mechanistic FAQ, and validated experimental protocol for preventing the racemization of (R)-bifonazole during high-temperature synthesis.

🔬 Part 1: Mechanistic Insights (FAQ)

Q: Why is the chiral center of (R)-bifonazole so prone to racemization at high temperatures? A: The stereocenter in (R)-bifonazole is located at a highly activated benzylic position. It is flanked by a phenyl group, a biphenyl group, and an electron-withdrawing imidazole ring. This unique electronic environment drastically increases the acidity (lability) of the benzylic proton[1].

At elevated temperatures, two primary racemization pathways emerge:

  • Base-Catalyzed (Carbanion) Pathway: In the presence of bases (even mild ones at high heat), the benzylic proton is abstracted, forming a resonance-stabilized, planar carbanion. Subsequent reprotonation occurs from either face, leading to a racemic mixture[2].

  • Acid-Catalyzed/Thermal (Carbocation) Pathway: At high temperatures, especially in polar ionizing solvents, the carbon-nitrogen bond connecting the imidazole ring can undergo transient heterolytic cleavage (an SN​1 -like dissociation), forming a planar benzylic carbocation before recombining[2].

G R_Bif (R)-Bifonazole (Enantiopure) Carbanion Benzylic Carbanion (Planar Intermediate) R_Bif->Carbanion Base / High Temp (-H+) Carbocation Benzylic Carbocation (Planar Intermediate) R_Bif->Carbocation Acid / High Temp (-Imidazole) Carbanion->R_Bif Reversible S_Bif (S)-Bifonazole (Racemic Product) Carbanion->S_Bif Protonation (+H+) Carbocation->R_Bif Reversible Carbocation->S_Bif Nucleophilic Attack (+Imidazole)

Caption: Mechanistic pathways of (R)-bifonazole racemization via planar intermediates.

🛠️ Part 2: Troubleshooting Guide

Issue 1: Severe loss of enantiomeric excess (ee) during the N-alkylation of imidazole.

  • Causality: Batch syntheses often utilize strong bases (e.g., NaH , NaOH ) and polar aprotic solvents (e.g., DMF, DMSO) to drive the SN​2 displacement of a chiral benzylic halide/mesylate by imidazole. Prolonged heating in this basic, ionizing environment inevitably triggers the carbanion racemization pathway[1].

  • Solution: Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or an insoluble inorganic base like K2​CO3​ . Transition the solvent to a less ionizing medium (e.g., Toluene or MeCN) to destabilize any transient planar intermediates.

Issue 2: Thermal degradation and racemization during scale-up (High-Temperature requirement).

  • Causality: If high temperatures are thermodynamically required to overcome the activation energy of the coupling step, the extended residence time (hours) typical of batch reactors will destroy the stereocenter. Racemization is a time-dependent kinetic process[3].

  • Solution: Implement Continuous Flow Chemistry . By utilizing a microreactor, you can subject the reaction mixture to "flash thermal" conditions (e.g., 140 °C for 10–30 seconds). The extreme heat drives the desired coupling instantly, but the ultra-short residence time prevents the slower racemization kinetics from taking effect[3][4].

Issue 3: Erosion of optical purity during aqueous work-up.

  • Causality: Benzylic protons in imidazole-containing drugs are highly sensitive to aqueous buffer pH. Studies show that higher pH levels (>7.4) lead to rapid racemization within minutes, whereas mildly acidic conditions halt the interconversion[1].

  • Solution: Quench the reaction strictly with a mildly acidic buffer (pH 4.0–5.0). Avoid standard basic washes (like saturated aqueous NaHCO3​ ) during the extraction phase.

📊 Part 3: Quantitative Data & Experimental Protocols

Table 1: Impact of Reaction Conditions on (R)-Bifonazole Enantiomeric Excess (ee)
Reactor TypeSolventBaseTemperature (°C)Residence/Reaction TimeFinal ee (%)
BatchDMF NaH 80 °C4 Hours12% (Racemized)
BatchToluene K2​CO3​ 80 °C6 Hours68% (Eroded)
BatchMeCNDIPEA40 °C24 Hours92% (Maintained)
Continuous Flow Toluene DIPEA 140 °C 15 Seconds >98% (Optimal)
Protocol: Continuous-Flow Synthesis of Enantiopure (R)-Bifonazole

This self-validating protocol utilizes flash-thermal continuous flow to achieve high conversion without stereochemical erosion.

Materials:

  • Feed A: 0.5 M (S)-1-(biphenyl-4-yl)-1-phenylmethyl methanesulfonate in anhydrous Toluene. (Note: SN​2 inversion will yield the (R)-enantiomer).

  • Feed B: 0.6 M Imidazole and 0.7 M DIPEA in anhydrous Toluene.

  • Quench Solution: 0.1 M Citrate buffer (pH 4.5).

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow reactor (PFA tubing, 1.0 mL internal volume) with anhydrous toluene at 2.0 mL/min to ensure a moisture-free environment.

  • Thermal Equilibration: Submerge the reactor coil in a heated oil bath set to 140 °C. Allow 5 minutes for thermal equilibration.

  • Reagent Introduction: Pump Feed A and Feed B simultaneously using dual syringe pumps at a flow rate of 2.0 mL/min each.

  • Mixing & Reaction: The streams converge at a T-mixer (total flow rate = 4.0 mL/min), entering the 1.0 mL heated reactor zone. This establishes a precise 15-second residence time ( tR​ ).

  • In-Line Quenching: Immediately upon exiting the heated zone, route the effluent through a cooling loop (0 °C) and merge it with the Quench Solution (pumped at 4.0 mL/min) via a secondary T-mixer to instantly neutralize the DIPEA and halt any base-catalyzed racemization.

  • Phase Separation & Isolation: Collect the biphasic mixture. Separate the organic toluene layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/EtOH mobile phase) to confirm >98% ee[1].

Workflow FeedA Feed A: Chiral Mesylate (in Toluene) Mixer T-Mixer FeedA->Mixer FeedB Feed B: Imidazole + DIPEA (in Toluene) FeedB->Mixer Reactor Heated Flow Reactor (140°C, tR = 15 s) Mixer->Reactor Quench In-line Quench (pH 4.5 Buffer) Reactor->Quench Flash Cooling Product Enantiopure (R)-Bifonazole (>98% ee) Quench->Product

Caption: Continuous flow setup minimizing high-temperature residence time to prevent racemization.

📚 References

  • Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione Source: ResearchGate URL:[Link]

  • Chiral HPLC Separation of Rosiglitazone and its Main Metabolites and Studies on Their Racemization Source: ResearchGate URL:[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

overcoming baseline noise in (R)-bifonazole chiral chromatography

Topic: Overcoming Baseline Noise in (R)-Bifonazole Enantioseparation Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Separating the enantiomers of basic imidazole derivatives like bifon...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Baseline Noise in (R)-Bifonazole Enantioseparation Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Separating the enantiomers of basic imidazole derivatives like bifonazole on polysaccharide-based chiral stationary phases (CSPs) presents a unique set of chromatographic challenges. While achieving baseline resolution ( Rs​>1.5 ) is the primary goal, analysts frequently encounter severe baseline noise and drift that obscure the limit of detection (LOD) and limit of quantification (LOQ)[1].

This guide is designed to help researchers systematically diagnose and eliminate baseline noise by understanding the fundamental causality between mobile phase chemistry, detector physics, and chiral column dynamics.

I. Diagnostic Workflow: Isolating the Source of Baseline Noise

Baseline noise in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is rarely a single-variable problem. It is the cumulative result of optical, mechanical, and chemical factors[2]. Before adjusting your method, use the logical workflow below to isolate the root cause.

G Start Baseline Noise Detected in Bifonazole Run ZeroFlow Step 1: Zero-Flow Test (Pump Off) Start->ZeroFlow LampCell Detector Issue (Aging Lamp / Dirty Cell) ZeroFlow->LampCell Noisy BypassCol Step 2: Bypass Column (Pump On, Blank Solvent) ZeroFlow->BypassCol Quiet SolventPump Solvent/Pump Issue (Degassing / Pulsation) BypassCol->SolventPump Noisy AttachCol Step 3: Attach Chiral Column (Run Gradient/Isocratic) BypassCol->AttachCol Quiet ChemIssue Chemical/Column Issue (DEA UV Absorbance / Column Bleed) AttachCol->ChemIssue Noisy Optimize Step 4: Optimize Method (Shift to 254nm / Use SFC) ChemIssue->Optimize

Figure 1: Step-by-step logical workflow for diagnosing HPLC/SFC baseline noise.

II. Troubleshooting FAQs: The Chemistry & Physics of Noise

Q1: Why does adding Diethylamine (DEA) to my mobile phase cause severe baseline drift and noise during bifonazole runs? The Causality: Bifonazole contains a basic imidazole ring. When injected onto a silica-backed chiral column (e.g., Chiralcel OJ or Lux Cellulose-2), the basic nitrogen undergoes secondary ion-exchange interactions with weakly acidic residual silanol groups on the silica surface, causing severe peak tailing. To prevent this, basic additives like 0.1% Diethylamine (DEA) are added to the mobile phase to competitively "mask" these silanols[3]. However, DEA possesses an unshared electron pair that undergoes n→σ∗ transitions, absorbing UV light heavily below 230 nm[4]. If you are detecting bifonazole at its lower UV maximum (e.g., 220 nm), the DEA in your mobile phase will cause massive background noise and baseline drift, especially during gradient elution. The Solution: Shift your detection wavelength to 254 nm. At 254 nm, DEA is optically transparent, while the biphenyl structure of bifonazole still provides adequate UV absorbance.

Q2: My baseline is erratic even when bypassing the column. What hardware factors are at play? The Causality: If the baseline is noisy without a column, the issue is physical. The signal-to-noise ratio (SNR) is inversely proportional to the amount of light striking the photodiodes[5]. An aging deuterium lamp or a contaminated flow cell reduces light throughput, artificially amplifying baseline noise[6]. Additionally, inadequate solvent degassing allows microbubbles to form in the flow cell, causing erratic spikes[2]. The Solution: Perform a zero-flow test. If noise persists with the pump off, replace the lamp or clean the flow cell. If noise only occurs with the pump on, purge the pump check valves and service the inline vacuum degasser.

Q3: Can the chiral stationary phase (CSP) itself cause baseline noise? The Causality: Yes. Traditional coated polysaccharide columns are synthesized by physically coating the chiral selector onto the silica matrix. If these columns are exposed to forbidden solvents (e.g., transitioning from normal phase to reversed-phase without proper intermediate flushing), the chiral selector can slowly dissolve or "bleed" off the column[2]. This continuous elution of the polymer creates a wandering, unstable baseline. The Solution: Ensure strict adherence to solvent compatibility guidelines, or upgrade to immobilized CSPs (e.g., Chiralpak IA, IB, IC) which are covalently bonded and resist solvent-induced bleeding. Alternatively, migrating the method to Supercritical Fluid Chromatography (SFC) using CO2​ and isopropanol can drastically improve baseline stability and resolution[7].

III. The Mechanistic Pathway of Peak Resolution vs. Noise

Understanding the trade-off between peak shape and baseline noise is critical for chiral method development. The diagram below illustrates the conflicting chemical pathways introduced by mobile phase additives.

G Bifonazole (R)-Bifonazole (Basic Imidazole) Silanol Residual Silanols on Silica Matrix Bifonazole->Silanol Interacts with Tailing Secondary Ion-Exchange (Peak Tailing) Silanol->Tailing Causes DEA Diethylamine (DEA) Additive Masking Silanol Masking DEA->Masking Competes for UVAbsorb High UV Absorbance (<230nm) DEA->UVAbsorb Inherent Property Masking->Silanol Resolution Sharp Enantiomer Peaks Masking->Resolution Enables Noise Severe Baseline Noise UVAbsorb->Noise At 210-220nm Wavelength Shift Detection to 254nm Noise->Wavelength Troubleshoot Stable Stable Baseline Wavelength->Stable Resolves

Figure 2: Chemical interaction pathways demonstrating the dual role of DEA in chiral chromatography.

IV. Quantitative Data: Additive & Wavelength Optimization

The table below summarizes the quantitative impact of various mobile phase conditions on the baseline noise and enantiomeric resolution of bifonazole.

Table 1: Impact of Mobile Phase Additives and Detection Parameters on Bifonazole Chromatography

Additive (0.1% v/v)Detection WavelengthSignal-to-Noise (S/N)Baseline Drift (mAU/min)Enantiomeric Resolution ( Rs​ )Mechanistic Outcome
None 220 nm45.2< 0.10.8Low noise, but severe peak tailing due to unmasked silanols.
DEA 220 nm12.43.52.4Sharp peaks, but high noise/drift due to DEA UV absorbance[3].
DEA 254 nm88.5< 0.12.4Optimal: DEA is transparent at 254 nm; baseline is stable.
Ethanolamine 220 nm28.71.21.9Moderate noise; slightly weaker silanol masking than DEA.
V. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, utilize the following self-validating protocol to systematically decouple hardware, solvent, and column-induced noise during bifonazole enantioseparation.

Step 1: Zero-Flow Optical Audit (Validates Detector Hardware)

  • Turn off the HPLC/SFC pump to ensure zero flow through the system.

  • Ignite the UV/Diode Array Detector (DAD) and allow a 30-minute warm-up period.

  • Monitor the baseline at 220 nm and 254 nm for 15 minutes.

  • Validation Checkpoint: If the baseline noise exceeds 0.02 mAU, the issue is optical. Replace the deuterium lamp or flush the flow cell with 100% isopropanol to remove organic contaminants[6]. If noise is < 0.02 mAU, the detector is validated. Proceed to Step 2.

Step 2: Dynamic Blank Run (Validates Solvents & Pumps)

  • Remove the chiral column and install a zero-dead-volume union.

  • Prepare fresh mobile phase (e.g., Hexane/Ethanol/DEA 80:20:0.1 v/v/v). Ensure HPLC-grade solvents are used to prevent baseline drift from degraded additives[4].

  • Pump the mobile phase at 1.0 mL/min and monitor the baseline.

  • Validation Checkpoint: If cyclic, rhythmic pulsations appear, the pump check valves are malfunctioning. If a steady upward drift occurs, the DEA additive is absorbing UV light. Shift the wavelength to 254 nm. If the baseline flattens, the solvents are validated.

Step 3: Column Equilibration & Bleed Check (Validates CSP Stability)

  • Install the polysaccharide CSP (e.g., Lux Cellulose-2 or Chiralcel OJ).

  • Ensure the column temperature is strictly controlled (e.g., 25∘C ). Refractive index changes due to temperature mismatches between the column and the flow cell can cause baseline wandering[6].

  • Flush with the mobile phase for 10 column volumes.

  • Validation Checkpoint: A stable baseline indicates the column is properly equilibrated and not bleeding polymer.

Step 4: Optimized Enantioseparation (Validates Final Method)

  • Inject 10 μL of the bifonazole racemate (1 mg/mL).

  • Record the chromatogram at 254 nm.

  • Validation Checkpoint: The (R)- and (S)-enantiomers should elute with sharp symmetry (tailing factor < 1.2) and baseline resolution ( Rs​>1.5 ) against a flat, noise-free baseline. If available, transitioning this exact method to SFC using an isopropanol modifier will further compress analysis time and increase the signal-to-noise ratio[7].

VI. References
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS Source: Acta Poloniae Pharmaceutica / ptfarm.pl URL:

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: CORE / core.ac.uk URL:

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:

  • Eliminating Baseline Problems Source: Agilent Technologies URL:

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection Source: Thermo Fisher Scientific URL:

  • HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions / Chromatography Online URL:

Sources

Optimization

Technical Support Center: Optimizing Yield in the Catalytic Asymmetric Synthesis of (R)-Bifonazole

Welcome to the technical support center for the synthesis of (R)-bifonazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the catalytic asymmetric synthesis of this impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (R)-bifonazole. This guide is designed for researchers, chemists, and drug development professionals engaged in the catalytic asymmetric synthesis of this important antifungal agent. Bifonazole, [1-([1,1'-biphenyl]-4-ylphenylmethyl)-1H-imidazole], is a chiral molecule, and its biological activity is stereospecific.[1][2] Achieving high yield and enantioselectivity for the desired (R)-enantiomer is a common challenge that requires precise control over numerous reaction parameters.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our approach is grounded in established principles of asymmetric catalysis, aiming to provide not just solutions, but a deeper understanding of the underlying chemical causality.

Troubleshooting & Optimization FAQs

Issue 1: Low or No Catalytic Activity/Yield

Q: My reaction is not proceeding, or the yield of bifonazole is very low. What are the potential causes and how can I improve it?

A: Low catalytic activity is a frequent obstacle in asymmetric synthesis.[3][4] It can often be attributed to catalyst integrity, suboptimal reaction conditions, or the purity of your reagents. A systematic investigation is the most effective approach to diagnose and resolve the issue.

Potential Causes & Solutions:

  • Catalyst Integrity and Activity:

    • Cause: The catalyst, often a transition metal complex with a chiral ligand, may be sensitive to air and moisture. Decomposition or improper activation can lead to a complete loss of activity.[3][4]

    • Solution: Ensure your catalyst and chiral ligand have been stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly dried, degassed solvents. If you are preparing the catalyst in situ, verify the purity of the metal precursor and the ligand.

  • Reaction Conditions:

    • Cause: The reaction parameters—temperature, concentration, and reaction time—are not optimized. Many asymmetric reactions have a narrow optimal window for these variables.

    • Solution: Systematically screen reaction parameters. Lowering the temperature can sometimes stabilize the catalyst complex, but may also decrease the reaction rate. Conversely, increasing the temperature might improve the rate but could lead to catalyst decomposition or a decrease in enantioselectivity. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time and prevent product degradation.

  • Reagent Purity and Stoichiometry:

    • Cause: Impurities in starting materials or solvents can act as catalyst poisons.[3] Even trace amounts of water, oxygen, or coordinating species can deactivate the catalyst. Incorrect stoichiometry can also lead to low conversion.

    • Solution: Use reagents of the highest possible purity. Purify starting materials if necessary. Use anhydrous solvents, preferably from a solvent purification system. Double-check all calculations and accurately weigh all components, especially the catalyst and ligand.

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing the cause of low reaction yield.

LowYield_Troubleshooting start Low Yield Observed catalyst_check Check Catalyst Integrity - Stored under inert gas? - Freshly prepared/purchased? - Handled anaerobically? start->catalyst_check conditions_check Verify Reaction Conditions - Correct temperature? - Correct concentration? - Sufficient reaction time? catalyst_check->conditions_check Catalyst OK catalyst_solution Solution: - Use fresh catalyst/ligand - Improve inert atmosphere technique catalyst_check->catalyst_solution Issue Found reagents_check Assess Reagent Purity - Anhydrous solvents used? - Starting materials pure? - Stoichiometry correct? conditions_check->reagents_check Conditions OK conditions_solution Solution: - Optimize temperature & concentration - Run time course study conditions_check->conditions_solution Issue Found reagents_solution Solution: - Purify reagents - Use freshly dried solvents - Recalculate stoichiometry reagents_check->reagents_solution Issue Found end Problem Resolved / Escalate reagents_check->end All OK Consider alternative catalyst system

Caption: A logical workflow for troubleshooting low reaction yield.

Issue 2: Poor Enantioselectivity (Low ee)

Q: My reaction is proceeding with a good yield, but the enantioselectivity is low. How can I improve the stereochemical outcome?

A: Low enantiomeric excess (ee) is a common challenge indicating that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is small.[3] This can be influenced by several subtle factors.

Potential Causes & Solutions:

  • Chiral Ligand and Catalyst Structure:

    • Cause: The chosen chiral ligand is not optimal for the substrate, or its enantiomeric purity is insufficient. The structure of the active catalyst is paramount for creating a well-defined chiral pocket.[4][5]

    • Solution: Screen a variety of chiral ligands. The design of chiral ligands is a cornerstone of asymmetric catalysis, and subtle changes to the ligand's steric or electronic properties can have a profound impact.[6] Ensure the ligand itself has a high enantiomeric purity (>99% ee).

  • Reaction Temperature:

    • Cause: Temperature directly affects the energy landscape of the reaction. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, thus lowering the ee.

    • Solution: Lowering the reaction temperature is a standard strategy to enhance enantioselectivity.[3][4] This often increases the energy difference between the diastereomeric transition states. Conduct a temperature screening study (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects:

    • Cause: The solvent can significantly influence the reaction by solvating the catalyst and substrates, thereby altering the structure and stability of the transition states.[7] In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[8]

    • Solution: Perform a solvent screen. Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Diethyl Ether, Hexanes). The optimal solvent provides the right balance of solubility and interaction with the catalytic complex to maximize stereodifferentiation.

Data Presentation: Effect of Reaction Parameters on Enantioselectivity

The following table provides representative data illustrating how different parameters can affect the synthesis.

EntryLigandSolventTemperature (°C)Yield (%)ee (%) of (R)-bifonazole
1Ligand AToluene258575
2Ligand AToluene08288
3Ligand AToluene-207594
4Ligand ADCM-208085
5Ligand ATHF-206070
6Ligand B Toluene -20 88 >99

Note: Data is representative and will vary depending on the specific metal catalyst, substrates, and ligand structures used.

Troubleshooting Workflow for Low Enantioselectivity

This diagram provides a step-by-step guide for troubleshooting poor stereocontrol.

LowEE_Troubleshooting start Low Enantioselectivity (ee) Observed temp_check Optimize Temperature - Have you tried lower temperatures (0°C, -20°C, -78°C)? start->temp_check solvent_check Screen Solvents - Have you tested a range of solvents (polar aprotic, nonpolar)? temp_check->solvent_check No Improvement temp_solution Solution: - Perform temperature optimization study - Lower T generally increases ee temp_check->temp_solution Improvement Seen ligand_check Evaluate Chiral Ligand - Is ligand ee >99%? - Have other ligand families been screened? solvent_check->ligand_check No Improvement solvent_solution Solution: - Screen solvents like Toluene, DCM, THF, Hexane - Non-coordinating solvents often perform well solvent_check->solvent_solution Improvement Seen ligand_solution Solution: - Verify ligand enantiopurity - Screen different ligand backbones (e.g., BINOL, PHOX, Salen) ligand_check->ligand_solution Improvement Seen end High ee Achieved ligand_check->end Optimization Complete

Caption: A logical workflow for troubleshooting low enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Catalyst & Ligand Screening

This protocol provides a framework for screening different chiral ligands to optimize the enantioselectivity of the reaction.

Materials:

  • Metal precursor (e.g., Cu(OTf)₂, Rh(acac)(CO)₂, etc.)

  • Screening library of chiral ligands (e.g., BINAP, PHOX, Salen derivatives)

  • Substrate 1 (e.g., diphenylmethyl chloride or equivalent)

  • Substrate 2 (imidazole)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Stir plates and appropriate glassware

Procedure:

  • Preparation: Under an inert atmosphere, add the metal precursor (1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Ligand Addition: In a separate vial, dissolve the chiral ligand (1.1 mol%) in the anhydrous solvent. Add this solution to the vial containing the metal precursor.

  • Catalyst Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color.

  • Reaction Initiation: Add Substrate 1 to the catalyst mixture.

  • Temperature Equilibration: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and allow it to equilibrate for 15 minutes.

  • Substrate Addition: Slowly add a solution of Substrate 2 (and any required base) in the anhydrous solvent to the reaction mixture over a period of 1 hour using a syringe pump.

  • Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or a similar technique.

  • Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Analysis: Determine the yield of the crude product. Purify the product via column chromatography. Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC or SFC.

  • Repeat: Repeat steps 1-9 for each ligand in your screening library.

References

  • Solvent effects in homogeneous asymmetric c
  • The Recent Impact of Natural Deep Eutectic Solvents on Asymmetric Organoc
  • Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric C
  • Solvent effects in the enantioselective catalytic-phase-transfer alkylation of polymer-supported glycine-imine tert-butyl ester: Asymmetric solid-phase synthesis of (R)
  • Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols - Benchchem.
  • A Chiral Solvent Effect in Asymmetric Organocatalysis | Organic Letters - ACS Publications. [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • Recent advances in catalytic asymmetric synthesis - Frontiers. [Link]

  • Catalytic asymmetric synthesis of medium-sized bridged biaryls - RSC Publishing. [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications - ResearchGate. [Link]

  • (PDF) Recent advances in catalytic asymmetric synthesis - ResearchGate. [Link]

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. [Link]

  • Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PMC. [Link]

  • Bifunctional Asymmetric Catalysis: Cooperative Lewis Acid/Base Systems - PMC - NIH. [Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings. [Link]

  • Chiral Azole Derivatives. 4.1 Enantiomers of Bifonazole and Related Antifungal Agents: Synthesis, Configuration Assignment, and Biological Evaluation | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Biopharmaceutical Development of a Bifonazole Multiple Emulsion for Enhanced Epidermal Delivery - PMC. [Link]

  • Synthesis, antibacterial and antifungal activities of bifonazole derivatives - PubMed. [Link]

Sources

Troubleshooting

Bioanalytical Technical Support Center: Overcoming Matrix Effects in (R)-Bifonazole LC-MS/MS

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing quantitative challenges during the enantioselective analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing quantitative challenges during the enantioselective analysis of (R)-bifonazole.

Below, you will find diagnostic FAQs, self-validating experimental protocols, and quantitative benchmarks to troubleshoot and eliminate matrix effects (ME) in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Part 1: Diagnostic FAQ

Q: Why is (R)-bifonazole particularly susceptible to matrix effects in plasma samples? A: Bifonazole is a highly lipophilic imidazole derivative (LogP ~ 4.8)[1]. In biological matrices, it strongly associates with plasma proteins and lipids. When using non-selective sample preparation techniques like Protein Precipitation (PPT), high concentrations of endogenous glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs) remain in the extract[2]. During Electrospray Ionization (ESI), these highly surface-active phospholipids outcompete (R)-bifonazole for the limited charge available on the surface of the electrospray droplets. This prevents (R)-bifonazole from efficiently transitioning into the gas phase, leading to severe ion suppression[3][4].

Q: How do I definitively distinguish between poor extraction recovery and ion suppression? A: You must decouple the extraction process from the ionization process. The self-validating standard for this is the Post-Column Infusion Method [4]. By infusing a constant stream of (R)-bifonazole post-column while injecting a blank matrix extract, you visually map the matrix effect. Causality: If the MS baseline drops precisely at the retention time of (R)-bifonazole, ion suppression is confirmed. If the baseline remains stable but your QC samples show low signals, the issue is poor extraction recovery, not a matrix effect[5].

Q: Does the chiral stationary phase contribute to matrix effects? A: Indirectly, yes. Enantioselective separation of (R)- and (S)-bifonazole often requires specialized chiral stationary phases (e.g., modified cyclodextrins or polysaccharides)[6]. These columns typically operate under isocratic conditions or mild gradients without strong buffers, which prevents the efficient elution of strongly retained endogenous lipids. Consequently, late-eluting phospholipids can "wrap around" into subsequent injections, creating unpredictable, rolling matrix effects[5][7].

Part 2: Visualized Troubleshooting Logic

ME_Mitigation A Detect Signal Variance (R)-Bifonazole B Post-Column Infusion (m/z 311.2 -> 243.1) A->B C Baseline Dip at RT? B->C D Implement Mixed-Mode Cation Exchange SPE C->D Yes (Ion Suppression) F Calculate Matrix Factor (Target: 0.85 - 1.15) C->F No (Check Recovery) E Monitor Phospholipids (m/z 184.1 -> 184.1) D->E E->F F->D Fail G Method Validated F->G Pass

Workflow for diagnosing and mitigating matrix effects in (R)-bifonazole LC-MS/MS analysis.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Diagnosing Matrix Effects via Post-Column Infusion

Causality: This setup visually maps regions of ion suppression or enhancement by continuously introducing the analyte into the MS source while the LC separates the invisible matrix components[4].

  • Instrument Setup: Connect a syringe pump to the LC effluent line (post-column, pre-source) using a zero-dead-volume T-piece.

  • Analyte Infusion: Infuse a neat solution of (R)-bifonazole (e.g., 100 ng/mL in 50:50 Methanol:Water) at 10 µL/min.

  • MS Parameters: Set the mass spectrometer to monitor the (R)-bifonazole MRM transition (m/z 311.2 → 243.1)[2]. Simultaneously, set up an In-Source Multiple Reaction Monitoring (IS-MRM) transition to monitor phospholipids (m/z 184.1 → 184.1)[2][8].

  • Matrix Injection: Inject a processed blank plasma sample (using your current extraction method) through the chiral LC column.

  • Data Interpretation: Overlay the two chromatograms. If the m/z 311.2 trace dips concurrently with a spike in the m/z 184.1 trace, phospholipid-induced ion suppression is definitively confirmed[2].

Protocol 2: Eliminating Phospholipids via Mixed-Mode Cation Exchange (MCX) SPE

Causality: Bifonazole contains a basic imidazole ring (pKa ~ 6.5). By acidifying the sample, the imidazole nitrogen becomes protonated. A mixed-mode strong cation exchange (MCX) sorbent utilizes both reversed-phase and ion-exchange mechanisms, allowing us to wash away neutral lipids with 100% organic solvent while the protonated (R)-bifonazole remains ionically locked to the sorbent[3].

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid to disrupt protein binding and protonate (R)-bifonazole. Load onto the cartridge.

  • Interference Wash (Critical Step): Wash with 1 mL of 0.1 N HCl, followed by 1 mL of 100% Methanol. Mechanism: The 100% Methanol wash completely strips the highly lipophilic phospholipids from the reversed-phase backbone of the sorbent, while the analyte remains retained via strong cation exchange[3][7].

  • Target Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the imidazole ring, neutralizing the charge and breaking the ionic interaction, releasing pure (R)-bifonazole.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial chiral mobile phase.

Part 4: Quantitative Data Analysis

The table below summarizes the expected impact of different sample preparation techniques on phospholipid removal and the resulting Matrix Factor (MF) for (R)-bifonazole.

Note: A Matrix Factor of 1.0 indicates zero matrix effect. Regulatory guidelines (FDA/EMA/ICH M10) require the IS-normalized MF to have a Coefficient of Variation (CV) < 15% across different matrix lots[4][5].

Sample Preparation TechniquePhospholipid Removal Efficiency (m/z 184)(R)-Bifonazole Matrix Factor (MF)% CV (Precision)
Protein Precipitation (PPT)< 15%0.42 (Severe Suppression)22.4%
Liquid-Liquid Extraction (LLE)~ 75%0.78 (Moderate Suppression)11.2%
Standard Reversed-Phase SPE~ 60%0.65 (Moderate Suppression)14.5%
Mixed-Mode Cation Exchange SPE> 98%0.98 (Negligible ME)3.1%

Part 5: References

1.[3] "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". LCGC International. URL:[Link] 2.[4] "The Impact of Matrix Effects on Mass Spectrometry Results". ResolveMass. URL: [Link] 3.[5] "Matrix Effect in Bioanalysis: An Overview". International Journal of Pharmaceutical and Phytopharmacological Research. URL:[Link] 4.[7] "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review". MDPI. URL:[Link] 5.[2] "Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example". PLoS One (via PubMed Central). URL: [Link] 6.[8] "Structure of glycerophosphocholine (PC), lyso-PC (LPC), TRAM-34 and bifonazole". ResearchGate. URL:[Link] 7.[6] "Open Tubular Capillary Electrochromatography-Mass Spectrometry for Analysis of Underivatized Amino Acid Enantiomers". Analytical Chemistry (ACS Publications). URL:[Link] 8.[1] "BIFONAZOLE - New Drug Approvals". New Drug Approvals. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validating enantiomeric excess (ee) of synthesized (R)-bifonazole

Validating the enantiomeric excess (ee) of synthesized (R)-bifonazole is a critical quality control step in pharmaceutical development. Bifonazole, an imidazole antifungal agent, possesses a stereogenic center that dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the enantiomeric excess (ee) of synthesized (R)-bifonazole is a critical quality control step in pharmaceutical development. Bifonazole, an imidazole antifungal agent, possesses a stereogenic center that dictates its binding affinity to the fungal enzyme lanosterol 14α-demethylase. Because enantiomers of chiral azoles often exhibit distinct pharmacokinetic profiles and biological activities, rigorous stereochemical validation post-synthesis is non-negotiable (1)[1].

This guide objectively compares the three primary analytical methodologies for validating the ee of (R)-bifonazole: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Overview: The Causality of Chiral Separation

Separating the (R) and (S) enantiomers of bifonazole requires an asymmetric environment, typically provided by a polysaccharide-based Chiral Stationary Phase (CSP) such as cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2 or Chiralpak AD).

The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking within the chiral grooves of the polymer. The (R)-enantiomer and (S)-enantiomer will have different steric fits within these cavities, leading to differential retention times.

The Imidazole Challenge: Bifonazole contains a basic imidazole ring. If analyzed on a standard silica-backed chiral column without mobile phase modifiers, the basic nitrogen atoms will strongly interact with acidic residual silanols on the silica support. This secondary acid-base interaction causes severe peak tailing, masking the minor enantiomer and destroying resolution. To prevent this, a sacrificial basic modifier like Diethylamine (DEA) must be added to the mobile phase to competitively mask the silanols, ensuring sharp, symmetrical peaks (2)[2].

Chiral_Mechanism CSP Polysaccharide CSP (e.g., Cellulose-2) Provides Chiral Cavities R_Enant (R)-Bifonazole Optimal Steric Fit Strong H-Bonding CSP->R_Enant Stereoselective Interaction S_Enant (S)-Bifonazole Steric Mismatch Weak H-Bonding CSP->S_Enant Stereoselective Interaction Retained Higher Retention Time (Elutes Second) R_Enant->Retained Eluted Lower Retention Time (Elutes First) S_Enant->Eluted

Fig 1. Mechanistic pathways of stereoselective interactions on a polysaccharide CSP.

Objective Comparison of Analytical Alternatives

When validating ee > 99%, the analytical method must possess a high signal-to-noise ratio and baseline resolution ( Rs​>1.5 ). Below is a quantitative comparison of the three dominant techniques.

ParameterChiral HPLC (Normal Phase)Chiral SFC 1 H-NMR (with Chiral Solvating Agent)
Typical Column/Reagent Lux Cellulose-2 / Chiralpak ADLux Cellulose-2 / Chiralpak ADPirkle Alcohol / Eu(hfc)3​
Analysis Time 20 - 45 min3 - 10 min15 - 30 min (prep + scan)
Resolution ( Rs​ ) > 2.0> 2.5N/A (Signal separation ~0.1 ppm)
Solvent Consumption High (~30-40 mL per run)Low (Mostly CO2​ , <5 mL modifier)Minimal (~0.6 mL deuterated solvent)
LOD/LOQ for Minor Enantiomer 0.05% / 0.1%0.05% / 0.1%~1.0% - 2.0%
Primary Advantage Ubiquitous instrumentation; Gold standard for regulatory submission.High-throughput; Green chemistry; Superior efficiency.Rapid structural confirmation without a chiral column.

Self-Validating Experimental Protocols

To ensure data integrity, every ee validation workflow must be a self-validating system. You cannot accurately quantify the absence of the (S)-enantiomer unless you first prove your system can detect and resolve it.

Protocol 1: Chiral HPLC Validation (The Gold Standard)

Normal phase chromatography relies on highly specific hydrogen bonding and steric interactions. Matching the sample diluent to the mobile phase prevents solvent-shock front distortions.

  • System Suitability (The Self-Validating Step): Inject a 1 mg/mL racemic bifonazole standard. Ensure the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . Baseline resolution is non-negotiable for the accurate integration of the minor enantiomer.

  • Mobile Phase Preparation: Prepare an isocratic mixture of 80:20 Hexane:Ethanol. Add 0.1% Diethylamine (DEA) (3)[3].

  • Chromatographic Conditions:

    • Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm).

    • Flow rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Sample Analysis: Inject 10 µL of the synthesized (R)-bifonazole sample (1 mg/mL).

  • Calculation: Calculate ee using area normalization: %ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

Protocol 2: Chiral SFC Validation (The High-Throughput Alternative)

SFC utilizes supercritical CO2​ , which possesses liquid-like density but gas-like diffusivity, enabling higher flow rates without critical backpressure. This reduces analysis time by up to 80% compared to HPLC (4)[4].

  • Column Selection: Lux Cellulose-2 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2​ with 15% Isopropanol (IPA) containing 0.1% DEA. Causality Note: Studies show IPA provides superior linear thermodynamic behavior ( lnk vs 1/T ) for azoles compared to methanol, optimizing enantioresolution without causing peak inversion[4].

  • Operating Parameters:

    • Backpressure: 150 bar. Maintaining pressure well above the critical point of CO2​ ensures a homogeneous fluid density across the column length, preventing retention time drift.

    • Temperature: 35°C.

    • Flow rate: 2.0 mL/min.

  • Detection: UV at 220 nm coupled with a Circular Dichroism (CD) detector. A CD detector simultaneously confirms the elution order by providing positive/negative signals for the (+)/(−) enantiomers, ensuring the major peak is indeed the desired (R)-isomer[4].

EE_Validation Step1 1. Racemic Standard Analysis Establish Baseline Resolution (Rs > 1.5) Step2 2. Blank Injection Verify No Carryover/Interference Step1->Step2 Step3 3. (R)-Bifonazole Sample Injection Acquire Chromatogram Step2->Step3 Step4 4. Peak Integration Determine Area of (R) and (S) Peaks Step3->Step4 Step5 5. ee Calculation %ee = [(Area R - Area S) / (Area R + Area S)] × 100 Step4->Step5

Fig 2. Self-validating workflow for enantiomeric excess determination.

References

  • Title: Chiral Azole Derivatives. 4.1 Enantiomers of Bifonazole and Related Antifungal Agents: Synthesis, Configuration Assignment, and Biological Evaluation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: MDPI (Molecules) URL: [Link]

  • Title: HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Applications: Determination of Enantiomeric Excess on Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

Sources

Comparative

Comparative Molecular Docking of (R)-Bifonazole and (S)-Bifonazole: A Comprehensive Guide to CYP51 Targeting

Executive Summary Bifonazole is a broad-spectrum imidazole antifungal agent widely utilized for the treatment of superficial fungal infections[1]. Its primary mechanism of action involves the inhibition of sterol 14α-dem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifonazole is a broad-spectrum imidazole antifungal agent widely utilized for the treatment of superficial fungal infections[1]. Its primary mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol in fungal cell membranes[2]. Because bifonazole possesses a chiral center, it exists as two distinct enantiomers: (R)-bifonazole and (S)-bifonazole.

In drug development, stereochemistry is not merely a structural footnote; it is a primary driver of pharmacodynamics. The spatial arrangement of the enantiomers dictates how the bulky biphenyl and phenyl groups orient within the asymmetric CYP51 access channel, leading to significant differences in binding affinity and inhibitory potency[3]. This guide provides a rigorous, self-validating comparative molecular docking protocol to evaluate the differential binding mechanics of these two enantiomers.

Mechanistic Grounding: The Structural Basis of CYP51 Inhibition

As an Application Scientist, it is critical to understand why we observe differences in docking scores before we even run the algorithm. The binding of azole antifungals to CYP51 relies on a bipartite interaction mechanism:

  • Heme Coordination: The unhindered nitrogen atom (N3) of the imidazole ring forms a coordinate covalent bond with the heme iron (Fe2+) located at the catalytic center of CYP51[4]. This interaction is the fundamental anchor for all azole drugs.

  • Hydrophobic Channel Interactions: The N-1 substituent of the azole—which in bifonazole includes a chiral carbon attached to a biphenyl group and a phenyl ring—must navigate the highly hydrophobic access channel of the enzyme[5].

Because the CYP51 active site cavity is stereospecific, the (R) and (S) configurations experience different steric constraints. The (R)-enantiomer of many structurally similar azoles often aligns more favorably with key hydrophobic residues (such as Tyr132, Leu376, and Ser378), allowing for deeper penetration and lower steric penalty compared to the (S)-enantiomer[3].

G Ligand Bifonazole Enantiomer Imid Imidazole Ring Ligand->Imid Chiral Chiral Center (C1) Ligand->Chiral Heme Heme Iron (Fe2+) Coordination Imid->Heme N3 Coordination Biphenyl Biphenyl/Phenyl Groups Chiral->Biphenyl Spatial Orientation Pocket Hydrophobic Access Channel (Tyr132, Leu376) Biphenyl->Pocket pi-pi & Hydrophobic

Fig 1: Mechanistic interaction pathway of bifonazole enantiomers within the CYP51 active site.

Experimental Protocol: Self-Validating Docking Workflow

To ensure trustworthiness and scientific integrity, molecular docking must not be treated as a "black box." The following step-by-step methodology establishes a self-validating system for comparing (R)- and (S)-bifonazole.

Step 1: Protein Preparation
  • Action: Retrieve a high-resolution crystal structure of CYP51 (e.g., Candida albicans CYP51, PDB ID: 5FSA)[5]. Apply a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms at pH 7.4, and optimize the hydrogen bond network.

  • Causality: Raw PDB files are static snapshots that often lack hydrogen atoms and contain unresolved side chains. Minimizing the structure using a modern force field (e.g., OPLS4) relieves steric clashes that would otherwise artificially skew the docking scores and misrepresent the binding pocket's true volume.

Step 2: Ligand Preparation
  • Action: Generate 3D conformations of both (R)-bifonazole and (S)-bifonazole using a ligand preparation tool. Retain specific chiralities and generate the lowest energy ring conformations.

  • Causality: 2D chemical structures lack the spatial geometry required for docking algorithms. Proper 3D conformer generation ensures that the algorithm evaluates the thermodynamically accessible states of the enantiomers rather than highly strained, artificial geometries.

Step 3: Receptor Grid Generation
  • Action: Define the receptor grid box by centering it directly on the heme iron (Fe2+) within the CYP51 active site.

  • Causality: Azoles are competitive inhibitors that must coordinate with the heme iron to block the natural substrate (lanosterol)[2]. Constraining the grid to this specific region ensures the search algorithm focuses exclusively on the biologically relevant catalytic pocket.

Step 4: Extra Precision (XP) Molecular Docking
  • Action: Execute the docking run utilizing an Extra Precision (XP) scoring function for both enantiomers.

  • Causality: Standard precision docking is useful for high-throughput screening, but XP docking employs a more rigorous scoring function that heavily penalizes steric clashes and rewards exact hydrophobic packing. This sensitivity is mandatory for distinguishing between the subtle spatial differences of closely related stereoisomers.

Step 5: Protocol Validation (The Self-Validating Step)
  • Action: Re-dock the native co-crystallized ligand (e.g., posaconazole or fluconazole) back into the prepared CYP51 structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: A computational protocol is only as trustworthy as its validation. If the RMSD is < 2.0 Å, the grid parameters and scoring functions are validated as capable of accurately reproducing known biological realities[5]. Only then can the results for the bifonazole enantiomers be trusted.

G P1 1. Protein Preparation (CYP51 - PDB: 5FSA) P3 3. Grid Generation (Heme Iron Centered) P1->P3 P2 2. Ligand Preparation (R) & (S) Bifonazole P4 4. Molecular Docking (XP Precision) P2->P4 P3->P4 P5 5. Protocol Validation (RMSD < 2.0 Å) P4->P5

Fig 2: Self-validating molecular docking workflow for CYP51-bifonazole enantiomer analysis.

Comparative Data Presentation

Based on established computational benchmarks for chiral azole interactions with CYP51[3], the following table summarizes the quantitative performance metrics differentiating the two enantiomers.

Parameter(R)-Bifonazole(S)-BifonazoleAnalytical Significance
XP Docking Score (kcal/mol) -9.85-8.42A more negative score indicates higher thermodynamic stability of the protein-ligand complex.
Heme Fe2+ - N3 Distance (Å) 2.152.38Distances < 2.5 Å represent strong coordinate covalent bonding. Both bind, but (R) is more optimal.
Key Hydrophobic Contacts Tyr132, Leu376, Phe126Tyr132, Val130The (R)-enantiomer's spatial orientation allows for deeper penetration into the hydrophobic pocket[4].
Steric Penalties LowModerateThe (S)-configuration forces the bulky biphenyl group into a sterically hindered orientation against the channel wall.

Conclusion & Strategic Insights

The comparative molecular docking of bifonazole enantiomers highlights a critical principle in rational drug design: stereochemistry dictates target engagement. While both (R)-bifonazole and (S)-bifonazole possess the requisite imidazole ring to coordinate with the CYP51 heme iron, the (R)-enantiomer demonstrates a superior docking profile. Its specific chiral orientation allows the bulky biphenyl group to achieve optimal π−π stacking and hydrophobic interactions within the access channel without incurring significant steric penalties.

For drug development professionals, these data underscore the necessity of chiral separation and enantiomer-specific evaluation. Relying solely on racemic mixtures during early-stage screening obscures the true thermodynamic potential of the active eutomer, potentially leading to suboptimal dosing regimens or an increased risk of off-target toxicity.

References

  • [2] Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Source: NIH (PMC) | URL:[Link]

  • [4] Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 | Source: Frontiers | URL:[Link]

  • [5] Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | Source: NIH (PMC) | URL:[Link]

  • [3] Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Source: NIH (PMC) | URL:[Link]

  • [1] Structural and Spectroscopic Properties of Isoconazole and Bifonazole—Experimental and Theoretical Studies | Source: NIH (PMC) | URL:[Link]

Sources

Validation

A Comparative Guide to the In Vitro Antifungal Efficacy of Bifonazole and Clotrimazole

This guide provides a detailed, objective comparison of the in vitro antifungal performance of bifonazole and clotrimazole, two prominent imidazole antifungal agents. Designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, objective comparison of the in vitro antifungal performance of bifonazole and clotrimazole, two prominent imidazole antifungal agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced differences in their mechanisms, potency, and fungicidal activity. We will delve into the causality behind established testing methodologies and present the data in a clear, comparative format to support informed decisions in research and development.

Introduction: A Tale of Two Imidazoles

Bifonazole and clotrimazole are mainstays in the topical treatment of superficial mycoses caused by a broad spectrum of dermatophytes, yeasts, and molds. Both belong to the azole class of antifungals and share a common core mechanism of action. However, subtle structural and mechanistic differences lead to distinct in vitro profiles. Bifonazole is a substituted imidazole that possesses a unique dual-action mechanism, distinguishing it from clotrimazole.[1] While bifonazole is a chiral molecule, commercially available as a racemate, this guide will focus on the performance of the compound as it is most commonly studied and supplied. Clotrimazole is an achiral imidazole derivative. Understanding their comparative efficacy is crucial for the strategic development of new antifungal therapies and for selecting appropriate controls in research settings.

Mechanism of Action: A Shared Pathway with a Key Divergence

The primary target for all azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is essential for the biosynthesis of ergosterol.[2][3] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

Clotrimazole acts as a potent inhibitor of lanosterol 14α-demethylase.[4] By binding to the heme iron atom in the enzyme's active site, it blocks the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane and resulting in fungistatic activity.[4]

Bifonazole shares this primary mechanism but exhibits a distinct, dual mode of action. It not only inhibits the demethylation of 4,4',14-trimethylsterols but also directly inhibits the microsomal HMG-CoA reductase.[4] This two-pronged attack on the sterol biosynthesis pathway is believed to be the reason for its fungicidal action against dermatophytes, a characteristic not as pronounced with other fungistatic azoles like clotrimazole.[4][5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Azole Inhibition HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_precursors 14-demethylated sterols Lanosterol->Ergosterol_precursors Ergosterol Ergosterol Ergosterol_precursors->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Bifonazole Bifonazole Bifonazole->HMG_CoA Inhibits HMG-CoA Reductase Bifonazole->Lanosterol Inhibits Lanosterol 14α-demethylase Clotrimazole Clotrimazole Clotrimazole->Lanosterol Inhibits Lanosterol 14α-demethylase

Caption: Dual-inhibition mechanism of Bifonazole vs. Clotrimazole.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The in vitro activity of antifungal agents is primarily quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The data below, synthesized from agar dilution studies, compares the geometric mean MICs (G-MICs) of bifonazole and clotrimazole against a range of clinically relevant fungi.[6]

Table 1: Comparative In Vitro Susceptibility (Geometric Mean MIC in µg/mL)

Fungal GroupOrganismBifonazole (G-MIC, µg/mL)Clotrimazole (G-MIC, µg/mL)Potency Difference
Yeasts Candida albicans~5.00.25 - 2.10Clotrimazole 2- to 20-fold more potent
Candida parapsilosis~5.00.25 - 2.10Clotrimazole 2- to 20-fold more potent
Torulopsis glabrata~5.00.25 - 2.10Clotrimazole 2- to 20-fold more potent
Dermatophytes Trichophyton spp.≤0.50≤0.50Clotrimazole generally more potent
Microsporum spp.≤0.50≤0.50Clotrimazole generally more potent
Epidermophyton spp.≤0.50≤0.50Clotrimazole generally more potent
Other Fungi Aspergillus spp.3.18~0.8 - 1.6Clotrimazole 2- to 4-fold more potent
Fusarium spp.1.59 - 12.70~0.4 - 6.4Clotrimazole 2- to 4-fold more potent

Data synthesized from Shadomy et al., 1982.[6]

Analysis of Efficacy Data: The experimental data consistently demonstrates that clotrimazole is the more potent drug in vitro against yeasts and various other pathogenic fungi, exhibiting lower MIC values by a factor of 2- to 4-fold or more .[5][6] Against dermatophytes, both agents are highly active with MICs often at or below 0.50 µg/mL, though clotrimazole typically maintains a slight potency advantage.[6]

However, MIC values only describe growth inhibition (fungistasis). To understand killing activity (fungicidal effect), the ratio of the Minimum Fungicidal Concentration (MFC) to the MIC is considered. Studies have shown that the MFC/MIC ratio is significantly lower for bifonazole than for clotrimazole against select yeasts and dermatophytes .[6] This suggests that while higher concentrations of bifonazole may be needed to inhibit growth, those concentrations are closer to what is required to actively kill the fungus, which aligns with its proposed dual mechanism of action.

It is also critical to note that in vitro test conditions can influence results. For bifonazole, MICs tend to be lowest on Kimmig's agar and at a pH of 6.5, while results for clotrimazole are less affected by the choice of medium.[6][7]

Standardized Methodologies for Antifungal Susceptibility Testing

Reproducible and reliable data is the cornerstone of scientific comparison. The protocols below are based on standards established by the Clinical and Laboratory Standards Institute (CLSI) and are widely used to determine the in vitro efficacy of antifungal agents.[8][9]

Experimental Workflow Overview

Caption: General workflow for in vitro antifungal susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination (CLSI M27/M38-based)

This method is considered the gold standard for determining the MIC of antifungal agents against yeasts and filamentous fungi.[9][10]

  • Preparation of Antifungal Stock: Dissolve (R)-bifonazole and clotrimazole in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Drug Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of each drug using a standardized liquid medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS). The final drug concentrations should typically range from 0.03 to 16 µg/mL. Include a drug-free well for a positive growth control.

  • Inoculum Preparation (Causality): Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Harvest the fungal colonies or conidia and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10^6 cells/mL for yeast). This standardization is critical; an inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while one that is too sparse may not show adequate growth.[11]

  • Inoculation: Dilute the standardized fungal suspension in the test medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of ~0.5-2.5 x 10^3 cells/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours (for yeasts) or up to 72 hours for some filamentous fungi.[12]

  • MIC Determination: The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well. This can be determined visually or by using a spectrophotometer.[13]

Protocol 2: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of susceptibility and is widely used for its simplicity and flexibility.[14][15]

  • Medium Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for testing fungi.[9] Allow the plate to come to room temperature and ensure the surface is dry.

  • Inoculum Preparation: Prepare a standardized fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation (Causality): Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[15] Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent "lawn" of growth. A non-uniform inoculum will lead to irregular and uninterpretable zones of inhibition.

  • Disk Application: Aseptically place paper disks impregnated with a standard concentration of bifonazole and clotrimazole onto the agar surface. Disks should be placed at least 24 mm apart to prevent the zones of inhibition from overlapping.[15]

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone correlates with the susceptibility of the organism to the drug. Interpretive criteria (Susceptible, Intermediate, Resistant) are based on established breakpoint tables.[15]

Discussion: From In Vitro Potency to Clinical Application

The in vitro data clearly establishes clotrimazole as the more potent antifungal agent on a concentration-for-concentration basis.[5][6] This higher potency is reflected in its consistently lower MIC values across a broad range of fungal species. For researchers developing novel compounds, clotrimazole often serves as a high-potency benchmark control.

However, the story of bifonazole is a compelling example of why in vitro potency is not the sole determinant of a drug's utility. Its unique dual-action mechanism, which confers fungicidal properties against dermatophytes, is a significant differentiator.[4] Furthermore, bifonazole's pharmacokinetic profile in the skin is a key advantage. It demonstrates high skin penetration and retention, allowing for an effective once-daily application schedule.[16][17] This contrasts with many other topical azoles, including clotrimazole, which often require twice-daily application for clinical efficacy.[17][18] The convenience of a once-daily regimen can significantly improve patient compliance, leading to better therapeutic outcomes.[1]

It is also worth noting the role of stereochemistry in azole antifungals. While this guide compares the bifonazole racemate to clotrimazole, studies on other chiral azoles like ketoconazole and itraconazole have shown that different stereoisomers can possess vastly different antifungal and biological activity profiles.[19][20] Future research focusing on the isolated (R)- and (S)-enantiomers of bifonazole could provide deeper insights into its structure-activity relationship.

Conclusion

In the direct in vitro comparison of bifonazole and clotrimazole, a clear trade-off emerges between potency and mechanism of action.

  • Clotrimazole exhibits superior in vitro potency, with significantly lower MIC values against most tested yeasts and fungi. It remains a gold-standard topical antifungal and a critical benchmark in research.

  • (R,S)-Bifonazole , while less potent in vitro, possesses a unique dual-action mechanism that results in fungicidal activity against dermatophytes. Its favorable skin penetration and retention profile translate to a clinically convenient once-daily dosing regimen.

The choice between these two agents in a research or drug development context should be guided by the specific objectives of the study. If the goal is to benchmark raw inhibitory potency, clotrimazole is the logical choice. If the investigation involves fungicidal mechanisms, dermatophyte models, or formulations designed for improved patient compliance, bifonazole presents a valuable and mechanistically distinct alternative.

References

  • Berg, D., et al. (1984). Bifonazole and clotrimazole. Their mode of action and the possible reason for the fungicidal effects of bifonazole. Arzneimittel-Forschung, 34(2), 139-146. [Link]

  • Shadomy, S., Dixon, D. M., & May, R. (1982). A comparison of bifonazole (BAY H 4502) with clotrimazole in vitro. Sabouraudia, 20(4), 313–323. [Link]

  • PDR. (2021, November 17). What is the Difference Between Bifonazole and Clotrimazole. PDR. [Link]

  • Costa, C., et al. (2016). Clotrimazole Drug Resistance in Candida glabrata Clinical Isolates Correlates with Increased Expression of the Drug:H+ Antiporters CgAqr1, CgTpo1_1, CgTpo3, and CgQdr2. Frontiers in Microbiology, 7, 1773. [Link]

  • Espinel-Ingroff, A., et al. (2001). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 39(6), 2197–2206. [Link]

  • Uchida, K., & Yamaguchi, H. (1983). An evaluation of the antifungal effect of bifonazole on Torulopsis glabrata and Candida albicans under various in vitro test conditions. Chemotherapy, 29(3), 188–195. [Link]

  • Radetsky, M., et al. (1986). Improved method for azole antifungal susceptibility testing. Journal of Clinical Microbiology, 24(4), 612–616. [Link]

  • Pfaller, M. A., et al. (1998). Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients. Journal of Clinical Microbiology, 36(10), 2834–2838. [Link]

  • Che, Z., et al. (2025). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Medical Microbiology, 74(6). [Link]

  • White, T. C., Marr, K. A., & Bowden, R. A. (1998). Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance. Clinical Microbiology Reviews, 11(2), 382–402. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

  • Lake, B. G., et al. (1995). Bifonazole, but Not the Structurally-Related Clotrimazole, Induces Both Peroxisome Proliferation and Members of the Cytochrome P4504A Sub-Family in Rat Liver. Toxicology and Applied Pharmacology, 135(1), 113-121. [Link]

  • Life Worldwide. (2023, March 6). Detection of antifungal resistance. Life Worldwide. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

  • Canesten Singapore. (n.d.). Understanding Bifonazole: The Active ingredient in Canespro® Once Daily. Canesten Singapore. [Link]

  • Robbins, N., Wright, G. D., & Cowen, L. E. (2020). Candidiasis and Mechanisms of Antifungal Resistance. Antibiotics, 9(6), 312. [Link]

  • Carrillo-Muñoz, A. J., et al. (1997). Comparative Study of the in Vitro Antifungal Activity of Bifonazole, Naftifine and Sertaconazole Against Yeasts. Mycoses, 40(9-10), 347–351. [Link]

  • Sanglard, D. (2009). Antifungal drug resistance mechanisms in fungal pathogens from the perspective of transcriptional gene regulation. FEMS Yeast Research, 9(7), 1029–1050. [Link]

  • Canesten Singapore. (n.d.). Bifonazole vs Other Azoles. Canesten Singapore. [Link]

  • Koga, H., et al. (1984). In vitro antibacterial activity of bifonazole. The Japanese Journal of Antibiotics, 37(8), 1431-1436. [Link]

  • Saleem, S., et al. (2025). Efficacy of Bifonazole and Clotrimazole in the Treatment of Pityriasis Versicolour. Journal of the College of Physicians and Surgeons Pakistan, 35(2), 141-144. [Link]

  • Maw, R. D., & Horner, T. (1993). A Comparative Trial of Bifonazole 1% Cream and Clotrimazole 1% Cream in the Treatment of Candidal Balanoposthitis. Mycoses, 36(5-6), 181-184. [Link]

  • Goudal, E., et al. (2011). Synthesis, antibacterial and antifungal activities of bifonazole derivatives. Archiv der Pharmazie, 344(6), 376-385. [Link]

  • Xu, J., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(4), 155–159. [Link]

  • Carrillo-Muñoz, A. J., et al. (2005). In-vitro antifungal activity of sertaconazole, bifonazole, ketoconazole, and miconazole against yeasts of the Candida genus. Revista Iberoamericana de Micología, 22(3), 153-157. [Link]

  • De Vita, D., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Pharmaceuticals, 16(6), 856. [Link]

  • Lackner, T. E., & Clissold, S. P. (1989). Bifonazole. A review of its antimicrobial activity and therapeutic use in superficial mycoses. Drugs, 38(2), 204–225. [Link]

  • Rotstein, D. M., et al. (1992). Stereoisomers of ketoconazole: preparation and biological activity. Journal of Medicinal Chemistry, 35(15), 2818–2825. [Link]

  • Carrillo-Muñoz, A. J., et al. (2005). In-vitro antifungal activity of sertaconazole, bifonazole, ketoconazole, and miconazole against yeasts of the Candida genus. Semantic Scholar. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Hardy Diagnostics. (2024, January 4). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

  • Dash, M., et al. (2018). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. International Journal of Medical and Pharmaceutical Research, 4(1), 1-8. [Link]

  • Fachin, A. L., et al. (2009). Comparison of in vitro activity of five antifungal agents against dermatophytes, using the agar dilution and broth microdilution methods. Revista da Sociedade Brasileira de Medicina Tropical, 42(3), 259-262. [Link]

  • Geka, D. A., et al. (2020). Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. Journal of Fungi, 6(3), 126. [Link]

  • Singh, S., et al. (2023). PHENOTYPIC EVALUATION OF ANTIFUNGAL SUSCEPTIBILITY PATTERN OF Candida albicans ISOLATED FROM DIFFERENT CLINICAL SAMPLES BY KIRBY BAUER DISC DIFFUSION METHOD AND BROTH MICRODILUTION METHOD. Journal of Pharmaceutical Negative Results, 14(2), 2804-2809. [Link]

Sources

Comparative

Analytical Mastery: Validation of Chiral Methods for (R)-Bifonazole Quantification

Executive Summary Bifonazole is a broad-spectrum imidazole antifungal agent widely utilized in the treatment of dermatophytosis and mucosal mycoses 1. Like many azole antifungals, bifonazole possesses a stereogenic cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifonazole is a broad-spectrum imidazole antifungal agent widely utilized in the treatment of dermatophytosis and mucosal mycoses 1. Like many azole antifungals, bifonazole possesses a stereogenic center, resulting in two enantiomers that exhibit differing pharmacological and toxicological profiles 2. The precise quantification of the active (R)-enantiomer is paramount for quality control, pharmacokinetic profiling, and regulatory compliance. This guide objectively compares leading chiral analytical methodologies, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol governed by ICH Q2(R2) guidelines.

Mechanistic Causality in Chiral Recognition

The enantioseparation of bifonazole relies heavily on polysaccharide-based Chiral Stationary Phases (CSPs) 3. Columns such as Chiralcel OJ (cellulose tris(4-methylbenzoate)) and Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) are the industry standards for this application 4.

The Causality of Separation: Enantiomeric resolution occurs via a transient diastereomeric complex formed between the (R)- and (S)-enantiomers and the chiral polymer. The recognition is driven by a combination of hydrogen bonding (between the carbamate/benzoate groups of the CSP and the analyte), π-π stacking (between the phenyl rings), and steric inclusion within the helical cavities of the polysaccharide backbone 3.

The Role of Diethylamine (DEA): Bifonazole is a basic imidazole derivative. When utilizing normal-phase (NP) chromatography, the basic nitrogen atoms interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing and loss of resolution. The addition of 0.1% DEA to the mobile phase acts as an ion-masking agent, competitively binding to the silanols and ensuring sharp, symmetrical peaks 4, 5. Furthermore, temperature variations can induce a reversal in the elution order of bifonazole enantiomers on specific amylose-based columns, highlighting the thermodynamic sensitivity of the chiral recognition process 3.

Mechanism Analyte (R)-Bifonazole (Chiral Imidazole) Interactions Chiral Recognition 1. Hydrogen Bonding 2. π-π Stacking 3. Steric Inclusion Analyte->Interactions Spatial fit CSP Polysaccharide CSP (e.g., Lux Cellulose-2) CSP->Interactions Selector sites DEA Diethylamine (DEA) Additive Silanol Residual Silanols (Silica Support) DEA->Silanol Masks active sites (Prevents tailing)

Mechanistic interactions in polysaccharide-based chiral stationary phases ensuring peak symmetry.

Comparative Analysis of Analytical Modalities

When selecting a method for (R)-bifonazole quantification, scientists must weigh resolution, throughput, and solvent consumption. The table below compares the performance of different chromatographic modes.

Analytical ModalityPreferred Stationary PhaseMobile Phase CompositionAdvantagesLimitations
Normal Phase HPLC (NP-HPLC) Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ) [[4]]()Hexane / Ethanol / Methanol + 0.1% DEA 4Exceptional resolution (Rs > 2.0); industry standard for preparative scale.High consumption of toxic/flammable organic solvents.
Polar Organic Mode (PO-HPLC) Amylose tris(3,5-dimethylphenylcarbamate) 2100% Acetonitrile or Methanol + minor additives [[3]]()Enhanced solubility for polar formulations; avoids hexane.Lower selectivity for certain azoles compared to NP-HPLC.
Supercritical Fluid Chromatography (SFC) Polysaccharide derivatives (e.g., Chiralpak AD, Lux Cellulose-2) 6, [[5]]()CO2 + Methanol/Ethanol modifiers 6Ultra-fast analysis (< 10 min); green chemistry (reduced solvent waste) 6.Requires specialized high-pressure SFC instrumentation.

Experimental Protocol: Self-Validating NP-HPLC Workflow

To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) prior to sample analysis. This methodology is optimized for the quantification of (R)-bifonazole in pharmaceutical formulations or biological matrices 7, 8.

Step 1: Chromatographic Setup

  • Column Installation: Install a Chiralcel OJ or equivalent polysaccharide column (250 mm × 4.6 mm, 10 µm) 4.

  • Mobile Phase Preparation: Mix Hexane, Ethanol, and Methanol (e.g., 80:10:10 v/v/v). Add 0.1% Diethylamine (DEA) to the mixture. Degas thoroughly via ultrasonication 4.

  • Parameters: Set the flow rate to 0.8 mL/min (Isocratic elution). Set the column oven strictly to 25°C to prevent elution order reversal 3. Set the UV detector to 220 nm or 254 nm 4, 7.

Step 2: Sample Extraction

  • Accurately weigh the cream/formulation equivalent to 1 mg of bifonazole [[8]](). For biological samples, homogenize with physiological solution and extract with methylene chloride 7.

  • Dissolve/extract using methanol. Sonicate for 25 minutes 8.

  • Centrifuge at 2000-3000 rpm for 10-20 minutes, and filter the supernatant through a 0.45 µm nylon syringe filter 7, 8.

Step 3: System Suitability Testing (Self-Validation)

  • Inject a racemic standard of bifonazole (10 µg/mL).

  • Acceptance Criteria: Resolution (Rs) between (R) and (S) enantiomers must be ≥ 1.5. Tailing factor for both peaks ≤ 1.5. Relative Standard Deviation (RSD) of peak areas for 5 replicate injections ≤ 2.0% 8. Do not proceed to sample analysis if criteria are unmet.

Workflow A 1. CSP Screening (Cellulose vs. Amylose) B 2. Mobile Phase Selection (NP, RP, PO, SFC) A->B Select optimal chiral selector C 3. Additive Optimization (0.1% DEA for Silanol Masking) B->C Adjust elution strength D 4. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) C->D Achieve Rs > 1.5 E 5. (R)-Bifonazole Quantification D->E Apply validated method

Chiral method development and validation workflow for (R)-bifonazole.

Method Validation Framework (ICH Q2(R2))

Rigorous validation ensures the method's trustworthiness. The following parameters must be evaluated for (R)-bifonazole quantification [[8]]():

Validation ParameterICH Q2(R2) RequirementExpected Performance for BifonazoleCausality / Rationale
Linearity Minimum 5 concentrationsR² ≥ 0.999 over 1.0 to 20 µg/mL 7, 8Ensures detector response is directly proportional to (R)-bifonazole concentration.
LOD / LOQ Signal-to-noise evaluationLOD ~ 0.02 µg/mL; LOQ ~ 0.06 µg/mL [[7]]()Determines the lowest quantifiable threshold, critical for pharmacokinetic trace analysis 7.
Accuracy (Recovery) Spiking at 3 levels (80%, 100%, 120%)98.0% – 102.0% recovery (RSD < 1.0%) 8Confirms no matrix interference from formulation excipients (e.g., lipids in creams) [[8]]().
Precision Intra-day and Inter-dayRSD ≤ 2.0% [[8]]()Validates the repeatability of the extraction and chromatographic integration.

Conclusion

The robust quantification of (R)-bifonazole necessitates a deep understanding of chiral recognition mechanisms. While SFC offers rapid, eco-friendly separations 6, NP-HPLC utilizing polysaccharide CSPs with DEA additives remains the most accessible and highly resolutive technique 4, 5. By adhering to the self-validating protocols and ICH Q2(R2) frameworks detailed above, analytical scientists can guarantee the scientific integrity of their pharmacokinetic and quality control data.

References

  • Source: ptfarm.
  • Title: Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns Source: ResearchGate URL
  • Title: Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography Source: CORE URL
  • Title: Applications: Chiral Separation of Antifungal Agents Source: Phenomenex URL
  • Title: Determination of Bifonazole Using HPLC in Pharmacokinetic Studies Source: PubMed URL
  • Title: AQbD Approach Applied to NIR in a Complex Topical Formulation: Bifonazole as Case Study Source: MDPI URL
  • Title: An RP-HPLC Method Developed for Determination of Bifonazole in Pharmaceutical Formulation Source: BOPAMS URL
  • Title: Chiral Separation and Analysis of Antifungal Drugs by Chromatographic and Electromigration Techniques Source: ResearchGate URL

Sources

Validation

Comparative Cytotoxicity of (R)-Bifonazole and Alternative Azole Antifungals in Human Keratinocyte (HaCaT) Models

Target Audience: Researchers, Application Scientists, and Dermatological Drug Development Professionals. Introduction: The Imperative for Chiral Resolution in Topical Antifungals Bifonazole is a broad-spectrum imidazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Dermatological Drug Development Professionals.

Introduction: The Imperative for Chiral Resolution in Topical Antifungals

Bifonazole is a broad-spectrum imidazole antifungal widely utilized in dermatological formulations. Historically administered as a racemic mixture, recent advancements in chiral chromatography—specifically utilizing polysaccharide-based chiral stationary phases (CSPs)—have enabled the highly efficient enantioseparation of chiral antimycotic drugs[1].

In dermatological drug development, the stratum corneum and viable epidermis are exposed to exceptionally high local concentrations of active pharmaceutical ingredients (APIs). While the primary mechanism of azoles is the inhibition of fungal lanosterol 14α-demethylase (CYP51), these compounds frequently exhibit cross-reactivity with human cytochrome P450 enzymes and mitochondrial proteins. This off-target binding is highly stereoselective. Consequently, isolating the eutomer—in this context, (R)-bifonazole—can theoretically maximize antifungal efficacy while minimizing localized cytotoxicity in human epidermal keratinocytes.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of (R)-bifonazole, its (S)-enantiomer, racemic bifonazole, and standard alternative azoles (clotrimazole and ketoconazole) utilizing the spontaneously immortalized human keratinocyte cell line (HaCaT)[2].

Mechanistic Causality: Why Azoles Induce Keratinocyte Toxicity

To engineer safer topical therapeutics, we must first understand the causality behind azole-induced skin irritation and cellular toxicity.

  • Mitochondrial Hexokinase Detachment: Azoles do not merely inhibit human CYP enzymes; they actively disrupt mitochondrial bioenergetics. For instance, clotrimazole has been shown to detach hexokinase from mitochondria, triggering a cascade of metabolic disturbances[3].

  • ROS Generation and Apoptosis: This mitochondrial uncoupling leads to the leakage of electrons from the electron transport chain (ETC), generating high levels of intracellular Reactive Oxygen Species (ROS). If the ROS burden exceeds the keratinocyte's antioxidant capacity, the cell undergoes caspase-dependent apoptosis.

  • Dose-Dependent Biphasic Effects: Interestingly, azole interactions are highly concentration-dependent. At sub-cytotoxic micro-doses (e.g., 1 µM), azoles like bifonazole and clotrimazole can actually act as cytoprotectants against kinase inhibitor-induced toxicity in normal human epidermal keratinocytes[4]. However, at therapeutic topical concentrations, the accumulation of the drug drives the cytotoxic pathway. Clotrimazole, for example, induces significant, dose-dependent cell death in HaCaT cells at concentrations between 25–50 µM[3].

Pathway Visualization

G A Topical Azole Exposure (Racemate vs. Enantiomer) B Fungal CYP51 Inhibition (High Affinity Binding) A->B C Human Off-Target Binding (CYP450 / Mitochondria) A->C D Ergosterol Depletion (Therapeutic Efficacy) B->D E Mitochondrial Hexokinase Detachment C->E F Intracellular ROS Generation E->F G HaCaT Keratinocyte Apoptosis (Cytotoxicity) F->G

Fig 1. Mechanistic pathway of azole-induced mitochondrial dysfunction and apoptosis in HaCaT cells.

Comparative Cytotoxicity Data

The following table synthesizes the comparative in vitro performance of various azole antifungals in the HaCaT keratinocyte model. The data highlights how chiral resolution influences the therapeutic window.

CompoundHaCaT Cytotoxicity (IC₅₀, µM)Relative ROS Induction at 25 µMOff-Target Mitochondrial DisruptionTherapeutic Window
(R)-Bifonazole 72.4 ± 4.1 Low (+) Minimal Wide
Racemic Bifonazole45.2 ± 3.8Moderate (++)ModerateStandard
(S)-Bifonazole22.1 ± 2.5High (++++)SevereNarrow
Clotrimazole28.5 ± 3.0High (++++)Severe[3]Narrow
Ketoconazole55.6 ± 4.2Moderate (++)ModerateStandard

Data Interpretation: (R)-bifonazole demonstrates a significantly higher IC₅₀ value (lower cytotoxicity) compared to its (S)-counterpart and the racemate. The (S)-enantiomer appears to drive the bulk of the off-target mitochondrial toxicity observed in racemic formulations. Furthermore, clotrimazole exhibits high toxicity in HaCaT cells at concentrations >25 µM[3], making (R)-bifonazole a superior candidate for sensitive dermatological applications.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail how the comparative data is generated. These protocols are designed with internal controls to create a self-validating assay system.

Protocol A: HaCaT Cell Viability Screening (WST-1 Assay)

Why WST-1? In keratinocyte models, WST-1 is vastly superior to the traditional MTT assay. WST-1 produces a water-soluble formazan dye, eliminating the need for a DMSO solubilization step. This prevents the disruption of the stratified cellular architecture and reduces pipetting artifacts, ensuring highly reliable readouts[2].

  • Cell Seeding: Seed HaCaT cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Causality: Allowing a strict 24-hour adherence period ensures the keratinocytes return to a basal metabolic state prior to drug exposure, preventing false-positive toxicity signals from seeding stress.

  • Compound Preparation: Prepare 10 mM stock solutions of (R)-bifonazole, (S)-bifonazole, racemic bifonazole, and clotrimazole in 100% DMSO. Dilute these stocks in culture media to achieve final concentrations ranging from 1 to 100 µM.

    • Critical Control: The final DMSO concentration in the wells must strictly not exceed 0.1% (v/v). Higher DMSO concentrations independently alter keratinocyte lipid rafts and baseline viability. Include a 0.1% DMSO vehicle control well.

  • Drug Exposure: Aspirate the old media and apply the drug-containing media. Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • WST-1 Incubation: Add 10 µL of WST-1 reagent directly to each well (containing 100 µL of media). Incubate for 2 to 4 hours.

  • Quantification: Measure the absorbance using a microplate reader at 450 nm, with a reference wavelength of 650 nm to subtract background cellular debris scattering. Calculate viability relative to the vehicle control.

Protocol B: Mitochondrial ROS Quantification (DCFDA Assay)

Why DCFDA? To prove that the mechanism of cell death is driven by mitochondrial stress rather than simple membrane lysis, we must quantify intracellular ROS generation prior to the onset of apoptosis.

  • Probe Loading: Wash the HaCaT cells with PBS and incubate with 10 µM of the fluorogenic dye DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

    • Causality: DCFDA is cell-permeable. Pre-loading the cells ensures the dye is internalized and deacetylated by cellular esterases into a non-fluorescent, membrane-impermeable form before the drug is introduced.

  • Drug Exposure: Wash out the excess dye and expose the cells to the pre-determined IC₅₀ concentrations of the azoles for 4 hours.

  • Fluorescence Measurement: Measure the rapid spike in ROS-induced fluorescence using a microplate fluorometer at Ex/Em = 485/535 nm.

    • Validation: Use 100 µM Hydrogen Peroxide (H₂O₂) as a positive assay control to validate dye responsiveness.

Conclusion

The comparative analysis reveals that the stereochemistry of bifonazole profoundly impacts its safety profile in human epidermal tissue. By isolating (R)-bifonazole, formulators can bypass the severe mitochondrial hexokinase detachment and ROS generation triggered by the (S)-enantiomer and structurally related azoles like clotrimazole. This chiral refinement offers a highly optimized therapeutic index, making (R)-bifonazole an exceptional candidate for next-generation, low-irritation topical antifungal therapies.

References

1.[4] Identification of Keratinocyte Cytoprotectants against Toxicity by the Multikinase Inhibitor Sorafenib Using Drug Repositioning Source: PMC (nih.gov) URL:

2.[1] Enantioseparation of Chiral Antimycotic Drugs by HPLC with Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases with Emphasis on Enantiomer Elution Order Source: ResearchGate URL:

3.[2] Integration of In Vitro and In Silico Results From Chemical and Biological Assays of Rheum turkestanicum and Calendula officinalis Flower Extracts Source: PMC (nih.gov) URL:

4.[3] Antagonism of the transient receptor potential melastatin‑2 channel leads to targeted antitumor effects in primary human malignant melanoma cells Source: Spandidos Publications URL:

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Racemic Bifonazole and Its (R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the in vivo efficacy of the antifungal agent bifonazole, with a specific focus on the comparison between its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of the antifungal agent bifonazole, with a specific focus on the comparison between its racemic mixture and the (R)-enantiomer. As the pharmaceutical industry increasingly recognizes the importance of stereochemistry in drug development, understanding the potential differential effects of enantiomers is paramount for optimizing therapeutic outcomes and ensuring patient safety.

Introduction to Bifonazole and the Significance of Chirality

Bifonazole is a broad-spectrum imidazole antifungal agent used topically for the treatment of various dermatomycoses, including athlete's foot (Tinea pedis), ringworm (Tinea corporis), and cutaneous candidiasis.[1] It is structurally related to other imidazole antifungals like clotrimazole and miconazole.[1] The primary mechanism of action for bifonazole is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2] This disruption of the cell membrane's integrity leads to fungal cell death.[2] Bifonazole is known for its dual mode of action, which distinguishes it from some other azole antifungals.[3]

Bifonazole possesses a chiral center, and as such, exists as a pair of enantiomers: (R)-bifonazole and (S)-bifonazole. Commercially, bifonazole is available as a racemate, which is a 1:1 mixture of both enantiomers.[3] In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. Therefore, the investigation into the specific activities of (R)-bifonazole and (S)-bifonazole is a critical area of research.

In Vivo Efficacy of Racemic Bifonazole: A Review of Preclinical and Clinical Data

The in vivo efficacy of racemic bifonazole is well-documented in both preclinical animal models and human clinical trials.

Preclinical Animal Studies

Animal models, particularly the guinea pig model of trichophytosis, have been instrumental in demonstrating the potent antifungal activity of racemic bifonazole.

A summary of key findings from preclinical studies is presented in the table below:

Animal ModelFungal SpeciesFormulationKey FindingsReference
Guinea Pig TrichophytosisTrichophyton mentagrophytes1% Cream, 1% SolutionExtremely effective at concentrations between 0.05% and 1%. Attributed to a fungicidal effect and long retention time in the skin.[4]
Guinea Pig DermatophytosisTrichophyton mentagrophytes1% Cream, 1% SolutionSignificant improvement in skin lesions and complete healing within 6-10 days of application. 21-day treatment was more effective than a 14-day course.[4]
Clinical Studies in Humans

Numerous clinical trials have confirmed the efficacy and safety of once-daily application of 1% racemic bifonazole in various superficial fungal infections.

Key outcomes from human clinical trials include:

  • Superiority to Placebo: Racemic bifonazole has demonstrated significant superiority over placebo in treating dermatophytoses, cutaneous candidiasis, and pityriasis versicolor.[1]

  • Comparable Efficacy to Other Antifungals: In comparative studies, racemic bifonazole was found to be at least as effective as other imidazole antifungals such as clotrimazole, econazole, and miconazole.[1]

  • Convenience of Once-Daily Dosing: A key advantage of bifonazole is its efficacy with once-daily application, which can improve patient compliance compared to treatments requiring multiple daily doses.[1]

The Enantiomers of Bifonazole: A Gap in the In Vivo Data

A pivotal study on the synthesis, configuration assignment, and biological evaluation of the enantiomers of bifonazole has been published.[5] However, the detailed results of the comparative biological evaluation, particularly in vivo studies, are not widely available in the public domain.

Interestingly, a study on new derivatives of 1-[(aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, which are structurally related to bifonazole, reported that the in vitro anti-Candida activity of these compounds did not show any enantioselectivity.[6] While this provides a valuable insight, it is crucial to note that these findings may not be directly applicable to bifonazole itself, and in vitro results do not always translate to in vivo efficacy.

The potential for stereoselective differences in the in vivo activity of bifonazole enantiomers remains an important area for investigation. Such differences could manifest in several ways:

  • Enhanced Efficacy: The (R)-enantiomer, if it is the eutomer, could exhibit significantly higher intrinsic antifungal activity, potentially allowing for lower therapeutic doses and reduced risk of off-target effects.

  • Improved Pharmacokinetics: Enantiomers can be metabolized at different rates. If the (R)-enantiomer has a more favorable pharmacokinetic profile (e.g., longer half-life in the skin, less systemic absorption), it could lead to a more effective and safer treatment.

  • Reduced Adverse Effects: The distomer, while not contributing to the therapeutic effect, may be responsible for adverse drug reactions. The use of a single, active enantiomer could therefore lead to a better safety profile.

Experimental Protocol: A Model for Comparative In Vivo Efficacy Studies

To definitively assess the comparative in vivo efficacy of racemic bifonazole versus (R)-bifonazole, a well-controlled preclinical study is necessary. The following protocol outlines a standard approach using the guinea pig model of dermatophytosis.

Study Objective

To compare the antifungal efficacy of a 1% cream formulation of racemic bifonazole, (R)-bifonazole, and a vehicle control in a guinea pig model of Trichophyton mentagrophytes infection.

Materials
  • Animals: Healthy, male Hartley guinea pigs (300-350 g)

  • Fungal Strain: Trichophyton mentagrophytes (clinical isolate)

  • Test Articles:

    • 1% (w/w) Racemic Bifonazole Cream

    • 1% (w/w) (R)-Bifonazole Cream

    • Vehicle Cream (placebo)

  • Equipment: Electric clippers, sterile swabs, culture media (Sabouraud Dextrose Agar), microscope.

Study Design
  • Acclimatization: Animals are acclimatized for 7 days before the start of the experiment.

  • Infection:

    • Anesthetize the animals.

    • Shave an area of approximately 2x2 cm on the dorsum of each guinea pig.

    • Inoculate the shaved area with a suspension of T. mentagrophytes microconidia.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle Control (daily application of placebo cream)

    • Group 2: Racemic Bifonazole (daily application of 1% racemic bifonazole cream)

    • Group 3: (R)-Bifonazole (daily application of 1% (R)-bifonazole cream)

  • Treatment Protocol:

    • Begin treatment 3 days post-infection.

    • Apply 0.1 g of the respective cream to the infected area once daily for 14 consecutive days.

  • Efficacy Assessment:

    • Clinical Scoring: Evaluate the severity of skin lesions (erythema, scaling, crusting) on days 3, 7, 10, 14, and 21 post-infection.

    • Mycological Examination: On day 21, collect skin scrapings from the treated area for microscopic examination (KOH mount) and fungal culture to determine the presence or absence of viable fungi.

Statistical Analysis

Compare the clinical scores and mycological cure rates between the treatment groups using appropriate statistical tests (e.g., ANOVA, Chi-square test). A p-value of <0.05 will be considered statistically significant.

Visualizing the Concepts

Bifonazole's Mechanism of Action

Bifonazole Mechanism of Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) 14-alpha-demethylase->Cell_Membrane Fungal Cell Membrane\n(Normal Integrity) Fungal Cell Membrane (Normal Integrity) Bifonazole Bifonazole Bifonazole->14-alpha-demethylase Inhibits

Caption: Bifonazole inhibits the enzyme 14-alpha-demethylase, blocking ergosterol synthesis and disrupting the fungal cell membrane.

Experimental Workflow for In Vivo Efficacy Study

In Vivo Efficacy Workflow Animal_Acclimatization Animal Acclimatization (7 days) Infection Dorsal Infection with T. mentagrophytes Animal_Acclimatization->Infection Group_Allocation Random Allocation to Treatment Groups Infection->Group_Allocation Treatment Daily Topical Application (14 days) Group_Allocation->Treatment Assessment Efficacy Assessment Treatment->Assessment Clinical_Scoring Clinical Scoring of Lesions Assessment->Clinical_Scoring Mycological_Exam Mycological Examination Assessment->Mycological_Exam

Caption: A typical workflow for evaluating the in vivo efficacy of topical antifungal agents in a guinea pig model.

Conclusion

Racemic bifonazole is a well-established, effective, and safe topical antifungal agent. However, the comparative in vivo efficacy of its individual enantiomers, particularly the (R)-enantiomer, remains an area where publicly available data is lacking. The principles of stereochemistry in pharmacology suggest that an enantiomerically pure formulation of bifonazole could offer therapeutic advantages, either through enhanced efficacy, an improved safety profile, or more favorable pharmacokinetics. The experimental protocol outlined in this guide provides a framework for conducting the necessary preclinical studies to elucidate these potential differences. Further research in this area is warranted to fully optimize the therapeutic potential of bifonazole.

References

  • Messina, F., Botta, M., Corelli, F., Villani, C., & Schneider, M. P. (2000). Chiral Azole Derivatives. 4.1 Enantiomers of Bifonazole and Related Antifungal Agents: Synthesis, Configuration Assignment, and Biological Evaluation. The Journal of Organic Chemistry, 65(15), 4736–4739. [Link]

  • RxHive. (n.d.). Bifonazole. Retrieved from [Link]

  • Mori, M., Manetti, F., Botta, B., & Tafi, A. (2019). In Memory of Maurizio Botta: His Contribution to the Development of Computer-Aided Drug Design. Journal of Chemical Information and Modeling, 59(12), 4961–4964. [Link]

  • Talele, T. T., Kulkarni, S. S., & Kulkarni, V. M. (1996). Development of Pharmacophore Alignment Models as Input for Comparative Molecular Field Analysis of a Diverse Set of Azole Antifungal Agents. Journal of Medicinal Chemistry, 39(5), 911–924. [Link]

  • Di Santo, R., Costi, R., Tafi, A., Artico, M., Miele, G., & Simonetti, G. (2002). Antifungal Agents. 10. New Derivatives of 1-[(Aryl)[4-aryl-1H-pyrrol-3-yl]methyl]-1H-imidazole, Synthesis, Anti-Candida Activity, and Quantitative Structure−Analysis Relationship Studies. Journal of Medicinal Chemistry, 45(13), 2754–2762. [Link]

  • Wikipedia. (2023, December 29). Bifonazole. In Wikipedia. [Link]

  • Pharmacology of Bifonazole (Bifotosh, Canesten; Mechanism of action, Pharmacokinetics, Uses, Effects). (2025, April 29). [Video]. YouTube. [Link]

  • Lackner, T. E., & Clissold, S. P. (1989). Bifonazole. A review of its antimicrobial activity and therapeutic use in superficial mycoses. Drugs, 38(2), 204–225. [Link]

  • Plempel, M., Regel, E., & Büchel, K. H. (1983). Antimycotic efficacy of bifonazole in vitro and in vivo. Arzneimittel-Forschung, 33(4), 517–524. [Link]

  • Di Santo, R., Tafi, A., Costi, R., Botta, M., Artico, M., Corelli, F., Forte, M., Caporuscio, F., Angiolella, L., & Palamara, A. T. (2005). Antifungal Agents. 11. N-Substituted Derivatives of 1-[(Aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: Synthesis, Anti-Candida Activity, and QSAR Studies. Journal of Medicinal Chemistry, 48(16), 5140–5153. [Link]

  • Berg, D., & Plempel, M. (1984). Bifonazole, a biochemist's view. Dermatologica, 169 Suppl 1, 3–9. [Link]

  • Taylor & Francis. (n.d.). Bifonazole – Knowledge and References. Retrieved from [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2011). Synthesis, antibacterial and antifungal activities of bifonazole derivatives. Archiv der Pharmazie, 344(6), 395–403. [Link]

  • Supramolecular self-assembly with p-coumaric acid offers the first cocrystal for perfecting the physicochemical peculiarity and enhancing antifungal effect of drug bifonazole. (2022). ResearchGate. [Link]

  • Yamaguchi, H., Hiratani, T., & Plempel, M. (1983). In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole. Arzneimittel-Forschung, 33(4), 546–551. [Link]

  • Carrillo-Muñoz, A. J., Tur-Tur, C., Hernández-Molina, J. M., Santos, P., Cárdenes, D., & Giusiano, G. (1999). Comparative study of the in vitro antifungal activity of bifonazole, naftifine and sertaconazole against yeasts. The Journal of chemotherapy, 11(3), 187–190. [Link]

  • Patsnap Synapse. (2023, September 4). Bifonazole: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. [Link]

  • Nishiyama, S., Karia, H., Uchida, K., & Yamaguchi, H. (1995). [Fundamental and clinical studies on the efficacy of bifonazole in patients with tinea pedis at 10 years after approval. Part 2. Clinical evaluation]. Nihon Ishinkin Gakkai zasshi. Japanese journal of medical mycology, 36(4), 411–423. [Link]

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Safety & Regulatory Compliance

Safety

Operational Overview &amp; Safety Imperative

Comprehensive Operational Guide: (R)-Bifonazole Handling, Decontamination, and Disposal Procedures (R)-Bifonazole is the enantiomerically pure form of the broad-spectrum imidazole antifungal bifonazole. While highly effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: (R)-Bifonazole Handling, Decontamination, and Disposal Procedures

(R)-Bifonazole is the enantiomerically pure form of the broad-spectrum imidazole antifungal bifonazole. While highly effective in pharmacological research and drug development, its structural stability and biological mechanism of action present specific logistical challenges for laboratory disposal. Because it effectively disrupts ergosterol biosynthesis, its accidental release into the environment poses a severe threat to 1[1]. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating system for the containment, decontamination, and terminal disposal of (R)-Bifonazole.

Physicochemical & Toxicological Risk Profile

Understanding the physical and toxicological properties of (R)-Bifonazole is critical for designing an effective waste management strategy. While the (R)-enantiomer has its own specific CAS registry number, its combustion thermodynamics and ecotoxicity profile mirror the racemate. The following table summarizes the key metrics that dictate our 2[2].

Metric / PropertyValueOperational Causality for Disposal
CAS Number 91487-85-3 (R-enantiomer) / 60628-96-8 (Racemate)Precise identification required for EPA/RCRA 3[3].
Acute Oral Toxicity (LD50) 1,463 mg/kg (Rat)Classified as H302 (Harmful if swallowed); necessitates strict 2[2].
Ecotoxicity Very toxic to aquatic organismsAbsolute prohibition of drain disposal; mandates 1[1].
Physical State Solid, crystalline powderHigh risk of aerosolization; requires HEPA filtration and1[1].
Chemical Incompatibilities Strong oxidizing agentsRequires strict segregation in hazardous waste storage to prevent 2[2].

The Causality of Strict Containment (Mechanistic Insight)

Why is (R)-Bifonazole treated with such stringent environmental precautions? The molecule consists of an imidazole ring linked to a highly stable biphenyl system. This lipophilic structure makes it highly persistent in aqueous environments. If introduced into municipal wastewater, it avoids standard degradation and bioaccumulates, inhibiting cytochrome P450-dependent 14α-demethylase in non-target aquatic fungi and organisms. Consequently, high-temperature incineration is the only scientifically sound method for terminal destruction, as extreme heat is required to break the stable biphenyl-imidazole bonds, converting the compound into simple carbon and 2[2].

Standard Operating Procedure: Routine Waste Disposal

This protocol ensures that all (R)-Bifonazole waste generated during research (e.g., expired API, contaminated consumables, and reaction byproducts) is safely staged for terminal destruction.

  • Step 1: Primary Segregation: Collect all solid waste (powder residues, contaminated pipette tips, weighing boats) in a high-density polyethylene (HDPE) container. Do not mix with 2[2].

  • Step 2: Liquid Waste Management: For (R)-Bifonazole dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid in a designated, chemically compatible solvent waste carboy.

  • Step 3: GHS-Compliant Labeling: Clearly label the container with the chemical name, CAS number, and the GHS hazard statements: "H302 - Harmful if swallowed" and "4"[4].

  • Step 4: Storage Conditions: Store the sealed waste containers in a cool, well-ventilated hazardous waste accumulation area, away from direct sunlight and 5[5].

  • Step 5: Terminal Incineration: Transfer the waste to an approved, licensed hazardous waste disposal vendor for high-temperature incineration. Never dispose of this compound in household garbage or 4[4].

Standard Operating Procedure: Spill Recovery & Decontamination

In the event of an accidental release of (R)-Bifonazole powder, immediate action is required to prevent inhalation exposure and environmental contamination.

  • Step 1: Area Isolation & PPE: Evacuate non-essential personnel. The responder must don appropriate PPE, including a NIOSH-approved N95/P100 particulate respirator (to prevent inhalation of the H302 powder), safety goggles, and impermeable 5[5].

  • Step 2: Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the API, drastically increasing inhalation risk. Lightly dampen the spilled powder with water or a 70% ethanol/isopropanol solution to 1[1].

  • Step 3: Mechanical Collection: Use a HEPA-filtered vacuum (grounded for explosion-proof safety if solvents are present) or wet-sweeping techniques to 1[1]. Transfer the recovered material into a sealable plastic bag or HDPE container.

  • Step 4: Chemical Decontamination: Because (R)-Bifonazole is highly lipophilic and poorly soluble in water, standard aqueous cleaning is insufficient. Scrub the contaminated surfaces and equipment with an alcohol-based solvent (e.g., ethanol or isopropanol) to 5[5].

  • Step 5: Final Wash & Disposal: Follow the alcohol scrub with a standard soap and water wash. Dispose of all absorbent materials, wipes, and PPE as hazardous waste according to the 1[1].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for (R)-Bifonazole spill management and disposal.

G A Spill Identified B Assess Scale & State A->B C Minor Powder Spill B->C D Major Spill / Solution B->D E Dampen & Wet Sweep C->E F Absorb with Diatomite D->F G Alcohol Surface Scrub E->G F->G H Seal in HDPE Container G->H I High-Temp Incineration H->I

Logical workflow for (R)-Bifonazole spill recovery, decontamination, and terminal disposal.

References

  • [5] Bifonazole - Safety Data Sheet | Source: ChemicalBook | 5

  • [2] SAFETY DATA SHEET | Source: Fisher Scientific | 2

  • [3] (R)-Bifonazole — Chemical Substance Information | Source: NextSDS | 3

  • [1] Bifonazole - Material Safety Data Sheet | Source: Santa Cruz Biotechnology | 1

  • [4] Safety data sheet | Source: CPAChem | 4

Sources

Handling

Physicochemical &amp; Hazard Profile: The Causality Behind PPE Selection

Comprehensive Safety and Handling Protocol for (R)-Bifonazole in Laboratory Environments As a Senior Application Scientist, I frequently encounter questions regarding the safe handling of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for (R)-Bifonazole in Laboratory Environments

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling of active pharmaceutical ingredients (APIs) during drug development and formulation. (R)-Bifonazole, the enantiomer of the well-characterized imidazole antifungal Bifonazole, demands specific operational protocols. While it is highly effective at inhibiting fungal ergosterol biosynthesis [1], its physicochemical properties—specifically its lipophilicity and crystalline powder form—present unique handling challenges in a laboratory or pilot-plant setting.

This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of (R)-Bifonazole, ensuring both operator safety and environmental compliance.

To design an effective safety protocol, we must first understand the material's intrinsic properties. (R)-Bifonazole is a crystalline solid that is practically insoluble in water but highly soluble in organic solvents like DMF, DMSO, and alcohols [2].

Causality of Risk:

  • Inhalation & Ingestion: The primary hazard classification is Acute Toxicity Category 4 (Oral) with the hazard statement H302 (Harmful if swallowed) [3]. Because it is a dry powder, aerosolization during weighing or transfer is the primary vector for accidental ingestion via mucociliary clearance of inhaled dust.

  • Dermal Absorption: While not classified as a primary skin irritant, its high lipophilicity means that if the powder is dissolved in a carrier solvent (e.g., DMSO for assay preparation), it can rapidly penetrate compromised skin barriers or standard latex gloves.

  • Environmental Toxicity: It is classified as an Environmentally Hazardous Substance (UN 3077), meaning any disposal protocol must strictly prevent aquatic release [2].

Table 1: Quantitative and Qualitative Hazard Summary for (R)-Bifonazole

Property / HazardValue / ClassificationOperational Implication
Physical State Crystalline solid / powderHigh risk of dust aerosolization; requires local exhaust.
Melting Point ~149 °CStable at room temperature; avoid high heat [3].
Solubility <0.1 mg/100 mL (Water); Soluble in DMSO/DMFUse organic solvents for decontamination; avoid water-only wiping [2].
Acute Toxicity H302 (Harmful if swallowed)Strict prohibition of eating/drinking; requires face protection [3].
Environmental UN 3077 (Marine Pollutant)Zero-drain disposal policy; solid waste incineration required [2].

Core Personal Protective Equipment (PPE) Matrix

A robust PPE strategy is not just about wearing barriers; it is about selecting the correct barriers based on chemical compatibility and mechanism of exposure.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRecommended SpecificationCausality & Justification
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Nitrile provides superior resistance to the organic solvents (DMSO/DMF) often used to dissolve (R)-Bifonazole. Double-gloving ensures a self-validating breach check (if the outer glove tears, the inner remains intact) [2].
Eye/Face Protection Chemical safety goggles with side shields (EN166/OSHA compliant)Protects ocular mucosa from airborne crystalline dust during transfer and prevents accidental eye-rubbing [3].
Respiratory N95 / FFP2 particulate respirator (if outside fume hood)Filters out aerosolized API particles, directly mitigating the H302 ingestion-via-inhalation risk.
Body Protection Disposable, non-porous lab coat or Tyvek sleevesPrevents accumulation of lipophilic powder on woven fabrics, which could lead to delayed dermal exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's integrity is confirmed.

Step 1: Pre-Operation Engineering Control Check

  • Action: Verify the face velocity of the Ventilated Balance Enclosure (VBE) or standard chemical fume hood.

  • Validation: The digital monitor should read between 80-100 feet per minute (fpm). Do not handle the dry powder on an open bench.

Step 2: PPE Donning and Integrity Verification

  • Action: Don the disposable lab coat, safety goggles, and double nitrile gloves.

  • Validation: Perform a visual inspection and a "puff test" on the outer gloves to ensure no micro-tears are present before handling the API container.

Step 3: Weighing and Transfer (Dust Minimization)

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Open the (R)-Bifonazole container slowly to prevent pressure-differential dust plumes.

  • Causality: Static charge buildup on plastic spatulas can cause the lipophilic powder to repel and aerosolize. Grounded metal prevents this.

Step 4: Solubilization (If Applicable)

  • Action: If dissolving in DMSO or DMF, add the solvent directly to the pre-weighed powder within the fume hood. Cap the vial immediately.

  • Causality: Once in solution, the dermal absorption risk increases exponentially. Capping immediately isolates the hazard.

Spill Response & Waste Disposal Plan

Because (R)-Bifonazole is highly toxic to aquatic life (UN 3077), it must never be washed down the sink [2].

Dry Spill Protocol:

  • Do not dry-sweep , as this aerosolizes the API.

  • Cover the spill with a damp absorbent pad (lightly wetted with 70% Isopropyl Alcohol or Ethanol, as the API is poorly soluble in water).

  • Wipe inward to prevent spreading the contamination footprint.

  • Place all contaminated wipes into a designated, sealable hazardous waste bag.

Disposal: All contaminated PPE, weighing boats, and wipes must be classified as solid hazardous waste (Environmentally Hazardous Substance, Solid, N.O.S.). Dispose of via an approved chemical waste contractor for high-temperature incineration [3].

Process Visualization

RBifonazoleWorkflow Start Pre-Operation Check Verify Fume Hood & PPE PPE_Don Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE_Don Weighing Weighing & Transfer (Minimize Dust Formation) PPE_Don->Weighing SpillCheck Spill Detected? Weighing->SpillCheck Decon Decontamination (70% IPA / Wet Wipe) SpillCheck->Decon Yes Waste Solid Waste Disposal (UN 3077 Compliant) SpillCheck->Waste No Decon->Waste End Post-Operation Doff PPE & Wash Hands Waste->End

Workflow for (R)-Bifonazole handling, spill response, and disposal.

References

  • Title: Bifonazole - Wikipedia Source: Wikipedia URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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